N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide: Structural Characterization and Synthesis Protocols for Advanced Drug Discovery
Executive Summary In the realm of advanced drug discovery, the functionalization of the indole C2 position is a critical vector for exploring chemical space, particularly in the development of kinase inhibitors, GPCR ant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced drug discovery, the functionalization of the indole C2 position is a critical vector for exploring chemical space, particularly in the development of kinase inhibitors, GPCR antagonists, and antiviral agents. N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 1630937-31-3) serves as a highly specialized, privileged intermediate. By incorporating a 6-methoxy substituent on the indole core and a Weinreb amide (N-methoxy-N-methylamide) at the C2 position, this compound allows researchers to execute highly controlled carbon-carbon bond-forming reactions. This whitepaper provides a comprehensive structural profile, mechanistic rationale, and field-proven, self-validating protocols for the synthesis and downstream application of this critical building block.
Physicochemical & Structural Profiling
Understanding the exact physicochemical properties of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is fundamental for accurate stoichiometric calculations and analytical validation (e.g., LC-MS and NMR). The quantitative data for this compound is summarized in the table below [1].
Property
Value
Chemical Name
N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide
CAS Number
1630937-31-3
Molecular Formula
C12H14N2O3
Molecular Weight
234.255 g/mol
Exact Mass
234.1004 Da
SMILES String
O=C(N(OC)C)c1cc2cc(OC)ccc2[nH]1
Core Scaffold
6-Methoxyindole
Functional Group
Weinreb Amide (N-methoxy-N-methylamide)
Mechanistic Rationale: The Power of the Weinreb Amide
Direct addition of organometallic reagents (such as Grignard or organolithium reagents) to indole-2-carboxylic esters or acid chlorides typically suffers from poor chemoselectivity, leading to over-addition and the formation of unwanted tertiary alcohols [2].
As an Application Scientist, I mandate the use of the Weinreb amide intermediate to bypass this limitation. The causality behind this choice relies on chelation control . When an organometallic reagent attacks the carbonyl carbon of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide, the N-methoxy oxygen and the carbonyl oxygen simultaneously coordinate the metal cation (e.g., Mg²⁺ or Li⁺). This forms a highly stable, 5-membered cyclic tetrahedral intermediate. This intermediate is robust at low temperatures (0 °C to -78 °C) and completely resists a second nucleophilic attack. Only upon the introduction of an aqueous acidic quench does the intermediate collapse, cleanly releasing the desired 2-acyl-6-methoxyindole (ketone) or indole-2-carbaldehyde [3].
Mechanistic pathway of the Weinreb ketone synthesis highlighting the stable chelated intermediate.
Experimental Workflows
The following protocols are designed as self-validating systems. Every reagent choice and operational parameter is grounded in chemical causality to ensure high yield and purity.
Protocol 1: Synthesis of N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide
This protocol details the conversion of 6-methoxy-1H-indole-2-carboxylic acid (MW: 191.18 g/mol ) [4] into the target Weinreb amide.
Preparation: Dissolve 6-methoxy-1H-indole-2-carboxylic acid in anhydrous DMF (0.2 M concentration) in a flame-dried round-bottom flask under an inert argon atmosphere. (Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive activated ester intermediate).
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15 minutes. (Causality: The indole-2-carboxylic acid is electronically deactivated. HATU rapidly converts the acid into a highly reactive O-At ester. DIPEA, a sterically hindered base, acts as an acid scavenger without competing as a nucleophile).
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the activated mixture. Stir at room temperature for 4 to 12 hours. Monitor conversion via TLC or LC-MS.
Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. (Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes any unreacted starting carboxylic acid, creating a self-purifying workup).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide as a solid.
Protocol 2: Downstream Application - Conversion to 2-Acyl-6-methoxyindole
Once synthesized, the Weinreb amide is typically subjected to Grignard addition to yield a target ketone.
Step-by-Step Methodology:
Preparation: Dissolve N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF (0.1 M) under argon. Cool the flask to 0 °C using an ice-water bath.
Organometallic Addition: Dropwise add the desired Alkyl/Aryl Magnesium Bromide (R-MgBr) (2.5 eq) over 15 minutes. (Causality: The indole nitrogen possesses an acidic proton with a pKa of ~16. The first equivalent of the Grignard reagent is immediately consumed to deprotonate this N-H, forming a magnesium amide. Using 2.5 equivalents ensures complete in situ protection of the indole core, provides the stoichiometric equivalent needed for carbonyl addition, and accounts for adventitious moisture).
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.
Controlled Quench: Cool the reaction back to 0 °C and carefully quench by dropwise addition of saturated aqueous NH₄Cl. (Causality: A mildly acidic quench is strictly required to break the stable metal-chelated tetrahedral intermediate and release the ketone without inducing side reactions like aldol condensation).
Isolation: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ketone via flash chromatography.
Workflow for the synthesis and downstream application of the indole-2-carboxamide Weinreb amide.
PubChem. "6-methoxy-1H-indole-2-carboxylic acid | CID 410327". National Center for Biotechnology Information. URL:[Link]
ResearchGate. "A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids". European Journal of Organic Chemistry. URL:[Link]
The Pharmacological and Synthetic Landscape of 6-Methoxy Indole-2-Carboxamide Derivatives: A Technical Review
Executive Summary The indole-2-carboxamide scaffold is a highly versatile pharmacophore in modern medicinal chemistry, serving as a critical structural motif for targets ranging from G-protein coupled receptors (GPCRs) t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indole-2-carboxamide scaffold is a highly versatile pharmacophore in modern medicinal chemistry, serving as a critical structural motif for targets ranging from G-protein coupled receptors (GPCRs) to viral proteases. Within this chemical space, the substitution pattern on the indole core profoundly dictates target specificity, binding affinity, and functional efficacy. Specifically, the 6-methoxy substitution introduces unique electronic (electron-donating via resonance) and steric properties that significantly alter the molecule's interaction with biological targets.
As an Application Scientist, understanding the causality behind these structure-activity relationships (SAR) and the chemical behavior of this scaffold is paramount. This whitepaper provides an in-depth technical analysis of 6-methoxy indole-2-carboxamide derivatives, detailing their pharmacological dynamics, quantitative SAR, and a self-validating synthetic methodology.
Indole-2-carboxamides, most notably ORG27569, are prototypical allosteric modulators of the CB1 receptor[1]. These compounds bind to an allosteric site, altering the receptor's conformation to antagonize orthosteric agonist-induced G-protein coupling while simultaneously inducing
β
-arrestin-mediated ERK1/2 phosphorylation[2].
The electronic nature of the indole A-ring is critical for this allosteric cooperativity (
α
). Research by Khurana et al. demonstrated that the allosteric pocket strongly prefers electron-withdrawing groups (e.g., a chlorine atom) at the C5 position[1]. When an electron-donating methoxy group is introduced, its positional vector dictates activity. Moving the methoxy group to the C6-position (Compound 21d) significantly reduced both the binding affinity (
KB
) to the allosteric site and the binding cooperativity with the orthosteric site[3].
Causality Insight: The reduction in efficacy for the 6-methoxy derivative is driven by two factors:
Electronic Repulsion: The electron-donating nature of the methoxy group increases the electron density of the indole core, which thermodynamically destabilizes the interaction with electron-rich residues in the CB1 allosteric pocket.
Steric Vector: The C6 position projects the bulky methoxy group into a sterically restricted region of the receptor, preventing the deep pocket insertion achieved by C5-substituted analogs.
Beyond GPCRs, the indole-2-carboxamide moiety has been repurposed as a novel P3 scaffold in dipeptide-type inhibitors targeting the SARS-CoV 3CL protease[4]. In this context, the spatial orientation of the methoxy group is the primary driver of inhibitory potency (
Ki
).
Evaluation of positional isomers revealed that a 4-methoxy substitution on the indole unit (Compound 5h) exhibited exceptional inhibitory activity (
Ki
= 6.0 nM), representing a 55-fold increase in activity relative to the baseline[4]. Conversely, the 6-methoxy-1H-indole-2-carboxamide derivative (Compound 5g) exhibited significantly lower activity[4].
Causality Insight: The S3 subsite of the 3CL protease is highly sensitive to the trajectory of the P3 ligand. The 4-methoxy group perfectly aligns with a complementary hydrophobic patch within the S3 pocket. The 6-methoxy group, however, projects the oxygen atom toward a sterically hindered or electrostatically incompatible region of the protease, resulting in a suboptimal fit and reduced target residence time.
Mechanistic Pathways of Biased Signaling
The following diagram illustrates the ligand-biased signaling pathway induced by indole-2-carboxamide allosteric modulators at the CB1 receptor.
CB1 receptor allosteric modulation and biased signaling by indole-2-carboxamides.
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate easy comparison, the quantitative impact of the methoxy substitution across different biological targets is summarized below:
Compound Modification
Target System
Binding Affinity / Inhibition
Functional Impact
C5-Chloro (Baseline)
CB1 Receptor
KB
= 207.4 nM,
α
= 19.7
Strong allosteric modulation and cooperativity.
C6-Methoxy (21d)
CB1 Receptor
Reduced
KB
and
α
Decreased cooperativity due to steric/electronic clash.
4-Methoxy (5h)
SARS-CoV 3CLpro
Ki
= 6.0 nM
55-fold increase in activity; optimal S3 subsite fit.
Synthetic Architecture and Self-Validating Protocols
The synthesis of 6-methoxyindole-2-carboxamide requires precise control over reaction kinetics to prevent degradation of the electron-rich indole core. The standard methodology utilizes a Vilsmeier-Haack type activation of the carboxylic acid, followed by a Schotten-Baumann amidation[5].
Step-by-Step Methodology: Synthesis of 6-Methoxyindole-2-carboxamide
Suspend 6-Methoxyindole-2-carboxylic acid in 60 mL of anhydrous DCE.
Add 3 drops of catalytic DMF.
Causality: DMF reacts with
SOCl2
to form a highly electrophilic chloroiminium ion (Vilsmeier-Haack intermediate). This intermediate accelerates the conversion of the carboxylic acid to the acyl chloride far more efficiently than
SOCl2
alone, minimizing the time the sensitive indole ring spends in highly acidic reflux conditions.
Cautiously add
SOCl2
(3.0 mL) dropwise to manage the evolution of
SO2
and
HCl
gases.
Heat the reaction in a 68°C oil bath for 1 hour[5].
Validation Gate 1: Monitor via TLC (25% EtOAc in hexanes). The reaction is complete when the baseline-retained carboxylic acid spot is fully consumed, replaced by a higher
Rf
acyl chloride intermediate.
Step 2: Biphasic Amidation
Cool the reaction mixture to room temperature.
Pour the organic mixture into a vigorously stirred biphasic mixture of
NH4OH
and crushed ice[5].
Causality: The ice acts as a thermodynamic sink, absorbing the highly exothermic heat of amide formation. This prevents thermal degradation and minimizes the competitive hydrolysis of the acyl chloride back to the starting material. Vigorously stirring ensures maximum surface area at the aqueous-organic interface, driving the nucleophilic attack of ammonia.
Allow the mixture to stir until a creamy crystalline material fully precipitates.
Step 3: Isolation and Self-Validation
Isolate the product via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual ammonium chloride salts.
Dry under a high vacuum to yield the desired amide (approx. 1.90 g, 91% yield)[5].
Validation Gate 2 (Purity): Perform analytical HPLC at 330 nm. A successful synthesis will yield >98% purity[5].
Validation Gate 3 (Identity): Perform Electrospray Ionization Mass Spectrometry (ESI-MS). The calculated mass for
[M+H]+
is 191.1; the found mass must match 191.1[5].
1H
NMR (DMSO-
d6
) should confirm the disappearance of the broad carboxylic acid proton and the appearance of two distinct primary amide protons.
Synthetic Workflow Visualization
Step-by-step synthetic workflow for 6-methoxyindole-2-carboxamide.
Conclusion & Future Trajectories
The 6-methoxy indole-2-carboxamide derivative represents a fascinating case study in medicinal chemistry where a single functional group modification drastically redirects pharmacological utility. While the C6-methoxy substitution is detrimental to CB1 allosteric modulation due to steric and electronic clashes, understanding these limitations allows researchers to rationally design out off-target GPCR effects when utilizing the indole-2-carboxamide scaffold for other targets, such as viral proteases. Future drug development should leverage computational docking to predict the exact spatial trajectory of the C6-methoxy vector prior to initiating synthetic workflows.
References
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies
Source: PubMed Central (PMC) / NIH
URL:[Link]
Supporting Information: Synthesis of 6-Methoxyindole-2-carboxamide and related derivatives
Source: Amazon S3 / Patent & Supplementary Data
URL:[Link]
A Technical Guide to the Solubility Profile of N-methoxy-N-methyl Indole Amides in Organic Solvents
Abstract N-methoxy-N-methyl amides, commonly known as Weinreb-Nahm amides, are exceptionally stable and versatile intermediates in modern organic synthesis.[1][2][3] Their application is particularly prevalent in drug di...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-methoxy-N-methyl amides, commonly known as Weinreb-Nahm amides, are exceptionally stable and versatile intermediates in modern organic synthesis.[1][2][3] Their application is particularly prevalent in drug discovery and natural product synthesis, where precise control over reactivity is paramount.[1][4] When appended to the indole nucleus—a foundational scaffold in numerous biologically active compounds—these amides present unique physicochemical properties.[5] A thorough understanding of their solubility is critical for reaction optimization, purification, and formulation development. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of N-methoxy-N-methyl indole amides in common organic solvents, offering field-proven experimental protocols and practical insights for researchers and process chemists.
Theoretical Framework: The Physicochemical Drivers of Solubility
The solubility of a compound is governed by the interplay between the solute's crystal lattice energy and the solvation energy released upon its interaction with the solvent. The fundamental principle of "like dissolves like" serves as a primary guide, where solubility is maximized when the intermolecular forces of the solute and solvent are closely matched.[6][7]
Molecular Structure Analysis: The N-methoxy-N-methyl Indole Amide
To predict solubility, we must first dissect the key structural features of the solute molecule.
The Indole Moiety: The indole ring system is an aromatic, π-electron-rich heterocycle.[5] It possesses a dual character: a largely non-polar benzene ring fused to a more polar pyrrole ring containing a nitrogen atom. This nitrogen's N-H bond is a potent hydrogen bond donor.
The N-methoxy-N-methyl Amide (Weinreb Amide): This functional group is a tertiary amide, a classification that critically influences its solubility.[8]
Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor due to the electronegativity of the oxygen atom.[9][10]
No Hydrogen Bond Donation: Crucially, as a tertiary amide, it lacks a hydrogen atom on the nitrogen. Therefore, the Weinreb amide group cannot act as a hydrogen bond donor.[8] This distinguishes it significantly from primary and secondary amides, which can form extensive hydrogen-bonded networks, leading to higher melting points and different solubility profiles.[9][10]
Polarity and Resonance: The amide functional group is highly polar. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which increases the C-N bond's double-bond character and reduces the basicity of the nitrogen compared to amines.[8][11]
The diagram below illustrates the key intermolecular forces the molecule can engage in.
Caption: Workflow for the Isothermal Equilibrium Solubility method.
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of an N-methoxy-N-methyl indole amide in a selected organic solvent at a specified temperature (e.g., 25 °C).
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
Preparation of Saturated Solution: Add an excess amount of the solid compound (e.g., 10-20 mg, ensuring solid remains after equilibration) to a vial containing a precise volume (e.g., 2.0 mL) of the solvent. [6]Prepare in triplicate for statistical validity.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature. Agitate for 24 to 72 hours. [6][12]The extended time is crucial to ensure the system reaches true thermodynamic equilibrium.
Phase Separation: After equilibration, let the vials stand at the same temperature for 1-2 hours to allow coarse particles to settle. To remove all undissolved solids, centrifuge the vials (e.g., 10 min at 10,000 rpm).
[6]4. Filtration and Sampling: Carefully draw the clear supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial. [6]This step removes any fine particulates. Immediately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase) to a concentration within the analytical range.
Quantification: Analyze the diluted sample via a validated HPLC method. Determine the concentration by comparing the peak area to a calibration curve generated from standard solutions of the compound with known concentrations.
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L at the specified temperature.
High-Throughput Screening (HTS) Alternatives
In early-stage drug discovery, where compound availability is limited, high-throughput methods are often employed to rank-order compounds by solubility. [13][14]Methods like laser nephelometry, which measures light scattering from precipitated particles as a DMSO stock solution is added to a buffer, can provide rapid, kinetic solubility data. [14][15]While valuable for screening, this data is not a substitute for thermodynamic solubility determined by the shake-flask method.
[14]
Practical Implications in Research and Development
Reaction Solvent Choice: The synthesis of ketones from Weinreb amides involves highly reactive organometallic reagents (e.g., Grignard or organolithium reagents). [1][2]The solvent must fully dissolve the amide to ensure a homogeneous reaction while being inert to the nucleophile. THF is a common choice as it effectively dissolves the amide and is relatively stable under these conditions.
Crystallization and Purification: Knowledge of solubility in a range of solvents is the cornerstone of developing effective crystallization protocols. A good system involves a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
Drug Development: For drug candidates, solubility is a critical determinant of bioavailability. [16]Poor solubility in aqueous and organic media can create significant challenges in formulation and may terminate the development of an otherwise promising compound. Early and accurate assessment is therefore essential.
Conclusion
The solubility of N-methoxy-N-methyl indole amides is a complex function of the dual-character indole ring and the highly polar, non-hydrogen-bond-donating tertiary amide group. Their solubility is generally high in polar solvents (both protic and aprotic) and low in nonpolar solvents. Accurate determination via the isothermal equilibrium method is critical for process development, purification, and pharmaceutical applications. This guide provides the theoretical foundation and practical workflows necessary for researchers to confidently assess and leverage the solubility profiles of these important synthetic intermediates.
References
Benchchem. General Experimental Protocol for Determining Solubility.
Luo, J., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 939-950.
WuXi AppTec. Solubility Study - DMPK.
Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
Scribd. Experiment 1. Solubility of Organic Compounds.
Al-Ghamdi, S., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 20(3), 1826-1835.
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
Hughes, C. E., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling.
Wikipedia. Weinreb ketone synthesis.
Ali, M. A., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).
Thomson, C. G., & Trust, C. (2022). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 27(22), 7950.
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
Biorelevant.com. Describes equilibrium solubility of a drug substance.
Unknown. Physical and chemical properties of amides.
Kushwaha, D. Synthesis and Chemistry of Indole.
Chem Help ASAP. (2020). in the chemical literature: Weinreb amides [Video]. YouTube.
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
HSCprep. (2025). Understanding Amides: Structure, Properties, and Nomenclature.
Chemistry LibreTexts. (2021). 12.6: Physical Properties of Amides.
Ghosh, S. K., et al. (2008). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of Organic Chemistry, 73(21), 8567-8570.
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986.
Chemistry Stack Exchange. (2020). Solubility of Amides.
Taylor and Francis Online. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Critical Reviews in Drug Carrier Systems, 35(2), 159-183.
Therapeutic Potential of N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide: A Critical Weinreb Amide Scaffold in Modern Drug Discovery
Executive Summary In the landscape of modern drug discovery, certain chemical intermediates serve as the foundational linchpins for entire classes of therapeutics. N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 163...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, certain chemical intermediates serve as the foundational linchpins for entire classes of therapeutics. N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 1630937-31-3) is a prime example. Rather than acting as a final active pharmaceutical ingredient (API), this molecule is a highly specialized Weinreb amide . It functions as a pivotal synthetic node, enabling the precise engineering of indole-2-carbonyl derivatives. These downstream derivatives have demonstrated profound therapeutic potential across multiple disease states, including rheumatoid arthritis via PAD4 inhibition, multidrug-resistant tuberculosis via MmpL3 transport disruption, and oncology via kinase modulation. This technical guide deconstructs the mechanistic rationale, synthetic utility, and therapeutic applications of this critical scaffold.
The Mechanistic Rationale: The Weinreb Amide Advantage
In medicinal chemistry, the precise installation of functional groups without triggering over-reaction is a constant challenge. N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide solves this by leveraging the unique properties of the Weinreb amide functional group (N-methoxy-N-methylamide)[1].
When standard amides or esters are reacted with potent organometallic reagents (such as Grignard reagents or lithium aluminum hydride), they often suffer from over-addition, yielding tertiary alcohols or fully reduced amines. However, the Weinreb amide forms a highly stable, five-membered cyclic chelate intermediate with the metal ion (Li⁺ or Mg²⁺) during the reaction[1]. This chelate remains stable at low temperatures and physically blocks further nucleophilic attack. Only upon aqueous acidic workup does the chelate collapse, releasing the desired aldehyde or ketone in exceptionally high yield and purity. This exact causality makes N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide an indispensable precursor for synthesizing complex, sterically hindered indole-based pharmacophores[2],[3].
Therapeutic Applications of the Scaffold
A. PAD4 Inhibition in Autoimmune Diseases and Cancer
Protein Arginine Deiminase 4 (PAD4) is an enzyme responsible for the citrullination of histones, a biological process critical to the formation of Neutrophil Extracellular Traps (NETs)[2]. Dysregulated NETosis is a primary driver of pathogenesis in rheumatoid arthritis (RA), systemic lupus erythematosus, and various cancers[4]. N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is utilized as a direct precursor to synthesize imidazo-pyridine-based PAD4 inhibitors[2]. By cleanly reducing the Weinreb amide to an aldehyde, researchers can append complex imidazo-pyridine moieties that irreversibly bind to the PAD4 active site, halting citrullination and suppressing autoimmune inflammation[4].
B. MmpL3 Inhibition in Multidrug-Resistant Tuberculosis (MDR-TB)
Indole-2-carboxamides represent a breakthrough class of bactericidal agents against Mycobacterium tuberculosis[5]. These compounds target MmpL3, an essential inner membrane transporter responsible for shuttling trehalose monomycolate (TMM) to the bacterial cell wall[6]. Inhibition of MmpL3 arrests cell wall biosynthesis, leading to rapid mycobacterial death[5]. Derivatives synthesized from the indole-2-carboxamide core have shown exceptional potency, with MIC values as low as 0.012 μM against extensively drug-resistant (XDR) strains, and demonstrate synergistic bactericidal effects when combined with rifampin[5].
C. Kinase Modulation (Clk1 and Dyrk1A)
In neurodegenerative diseases and glioblastoma, the kinases Clk1 and Dyrk1A are heavily implicated in aberrant RNA splicing and unchecked cell cycle progression[3]. The N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide intermediate has been successfully utilized to synthesize lead-like dual inhibitors of these kinases. The Weinreb amide allows for the precise introduction of diverse ketone side chains that fit perfectly into the ATP-binding pockets of these kinases, modulating their activity in living cancer cells[3].
D. SLC6A19 Inhibition for Metabolic Disorders
Recent patent literature highlights the use of this scaffold in developing inhibitors for the solute carrier family 6 member 19 (SLC6A19)[7]. Modulating this amino acid transporter offers novel therapeutic avenues for treating severe metabolic disorders[7].
Quantitative Data Presentation
The table below summarizes the therapeutic targets, associated disease indications, and efficacy metrics of the downstream derivatives generated from this scaffold.
Therapeutic Target
Disease Indication
Key Derivative Class
Representative Efficacy Metric
PAD4 Enzyme
Rheumatoid Arthritis, Lupus
Imidazo-pyridine derivatives
Irreversible inhibition; suppression of NETosis[2]
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and subsequent utilization of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide. These workflows are inherently self-validating; the clean formation of the aldehyde in Protocol 2 confirms the successful chelation and controlled reduction unique to the Weinreb amide synthesized in Protocol 1.
Protocol 1: Synthesis of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide[7]
Preparation: Dissolve 6-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
Activation: Add a coupling agent such as HATU (1.5 eq) and a base like Triethylamine (TEA) or DIPEA (3.0 eq) to activate the carboxylic acid. Stir for 15 minutes.
Amidation: Introduce N,O-dimethylhydroxylamine hydrochloride (1.5 eq) to the activated mixture.
Reaction: Stir the reaction mixture at room temperature until complete consumption of the starting material is observed via TLC or LC-MS (typically 2-4 hours).
Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography to yield the pure Weinreb amide.
Protocol 2: Controlled Reduction to 6-Methoxy-1H-indole-2-carbaldehyde[2]
Preparation: To a stirred solution of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (e.g., 2 g, 8.54 mmol) in anhydrous THF (20 mL), cool the system to 0°C using an ice bath.
Reduction: Slowly add Lithium Aluminum Hydride (LAH, 1M solution in THF, 12.8 mL, 12.75 mmol) dropwise to maintain the internal temperature and form the stable metal-chelate intermediate.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 1 hour.
Quenching (Critical Step): Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Causality note: This acidic aqueous environment collapses the stable chelate, releasing the aldehyde without allowing over-reduction to the alcohol.
Extraction: Extract the aqueous layer with ethyl acetate (2 × 50 mL). Combine the organic layers, dry, and concentrate to isolate 6-methoxy-1H-indole-2-carbaldehyde, ready for downstream PAD4 inhibitor synthesis.
Mandatory Visualizations
Synthetic utility of the Weinreb amide scaffold in generating diverse therapeutic agents.
Mechanism of action for indole-2-carboxamide derivatives in treating Tuberculosis via MmpL3.
References
Imidazo-pyridine compounds as PAD inhibitors (US11426412B2). Google Patents.
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection . Journal of Medicinal Chemistry (ACS Publications).
Development of new Lead-Like Dual Inhibitors of the cdc2-like Kinase 1 (Clk1) and Dual Specificity Y-phosphorylation Regulated Kinase 1A (Dyrk1A) . Universität des Saarlandes.
Advancing the Therapeutic Potential of Indoleamides for Tuberculosis . Antimicrobial Agents and Chemotherapy (ASM Journals).
Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry.
Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof (WO2024081748A2). Google Patents.
Stability of Indole-Based Weinreb Amides Under Physiological Conditions
An In-Depth Technical Guide A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Convergence of a Privileged Scaffold and a Precision Synthon In the landscape of med...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Precision Synthon
In the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," a recurring motif in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4] Its unique electronic properties and structural versatility allow it to engage in critical interactions with a multitude of biological targets.[3] Parallel to the biological significance of the indole ring, the N-methoxy-N-methylamide, or Weinreb amide, has emerged as a cornerstone of modern organic synthesis.[5] Its celebrated utility stems from a unique resilience to the over-addition of highly reactive organometallic reagents. This is accomplished through the formation of a stable, chelated tetrahedral intermediate, which elegantly halts the reaction at the ketone or aldehyde stage, providing unparalleled control for synthetic chemists.[6][7]
The conjugation of these two powerful moieties—the biologically active indole and the synthetically robust Weinreb amide—creates a chemical entity of significant interest in drug discovery. Indole-based Weinreb amides serve not only as pivotal intermediates in the synthesis of complex target molecules but also hold potential as prodrugs, where their stability and conversion kinetics are paramount. Understanding the fate of this specific linkage under the harsh and varied environments of the human body is therefore not an academic exercise, but a critical prerequisite for successful drug design and development.
This guide provides a comprehensive technical analysis of the factors governing the stability of indole-based Weinreb amides under simulated physiological conditions. We will dissect the chemical and enzymatic liabilities of this structure, present field-proven experimental protocols for their evaluation, and offer insights into the interpretation of stability data to guide rational drug design.
Chapter 1: The Chemical Landscape of Indole-Based Weinreb Amides
A molecule's stability is fundamentally dictated by its structure. The indole-based Weinreb amide is a composite of two distinct functional groups, each with its own electronic and steric characteristics that collectively define its reactivity.
The Indole Moiety: A Target for Metabolism
The indole ring system is an electron-rich aromatic heterocycle. While essential for the biological activity of many drugs, this electron-rich nature also renders it a prime substrate for oxidative metabolism.[8][9] Phase I metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver, often involves hydroxylation at various positions on the indole ring (commonly C5 or C6), which is then typically followed by Phase II conjugation with glucuronic acid or sulfate to facilitate excretion.[9] Furthermore, the acidic environment of the stomach can lead to the dimerization or oligomerization of certain indole derivatives, such as indole-3-carbinol.[8]
The Weinreb Amide: A Bastion of Synthetic Stability
The remarkable stability of the Weinreb amide in synthetic reactions is attributed to its N-methoxy group. Upon nucleophilic attack at the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the chelation of the electrophile's metal cation (e.g., Li⁺ or Mg²⁺) between the newly formed anionic oxygen and the methoxy oxygen.[6][7] This five-membered chelate is stable at low temperatures, preventing the collapse of the intermediate and the subsequent second addition that plagues reactions with other acyl derivatives.[6] However, this synthetic stability does not guarantee biological inertia. The physiological environment lacks the specific organometallic reagents and low-temperature conditions of a chemical flask, presenting a different set of challenges governed by water, pH, and enzymes.
Chapter 2: Chemical Stability in the Gastrointestinal Tract
Before a drug candidate can be metabolized by enzymes, it must first survive the chemical gauntlet of the gastrointestinal (GI) tract. The primary threats are the extreme acidity of the stomach and the fluctuating pH of the intestines.
Acid-Catalyzed Hydrolysis in Simulated Gastric Fluid (SGF)
The stomach maintains a highly acidic environment with a pH ranging from 1 to 2.5. Under these conditions, amide hydrolysis can occur, though it typically requires elevated temperatures and prolonged exposure.[10] The mechanism proceeds via protonation of the amide carbonyl oxygen, which renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a weak nucleophile like water.[11][12] The indole nitrogen is not basic, as its lone pair is delocalized within the aromatic system, so protonation occurs preferentially at the carbonyl.[12] For most indole-based Weinreb amides, the typical gastric transit time of 1-2 hours is insufficient to cause significant degradation under non-enzymatic conditions.
Base-Promoted Hydrolysis in Simulated Intestinal Fluid (SIF)
Upon entering the small intestine, the pH rises to a range of 6.5 to 7.6. In this near-neutral to slightly alkaline environment, amides can undergo base-promoted hydrolysis. This reaction involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[11][13] The subsequent elimination of the N-methoxy-N-methylamine anion is followed by a rapid and irreversible proton transfer from the newly formed carboxylic acid, driving the reaction to completion.[13] However, at the physiological pH of the intestine, the concentration of hydroxide ions is low, and this uncatalyzed hydrolysis pathway is generally extremely slow for a stable amide.[14] Therefore, significant non-enzymatic degradation in the intestine is unlikely.
Visualization: Amide Hydrolysis Pathways
Caption: Mechanisms for acid- and base-mediated amide hydrolysis.
Chapter 3: Metabolic Stability: The Enzymatic Challenge
While an indole-based Weinreb amide may be chemically robust, its ultimate fate in the body is most often determined by enzymatic metabolism. The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes designed to modify and eliminate foreign compounds (xenobiotics).
Key Enzymes in Amide and Indole Metabolism
Two main enzymatic pathways threaten the integrity of an indole-based Weinreb amide:
Hydrolases: Enzymes such as carboxylesterases (CEs), which are abundant in the liver, intestines, and plasma, are capable of cleaving amide bonds, although they typically prefer esters.[15][16] Their activity can convert the amide into its corresponding carboxylic acid, deactivating the compound or releasing the active drug from a prodrug form.[17][18]
Cytochrome P450 (CYP) Isoforms: This superfamily of heme-containing enzymes is the primary driver of Phase I oxidative metabolism.[16] For indole-containing compounds, CYPs catalyze hydroxylation of the electron-rich ring, a critical step that increases water solubility and prepares the molecule for Phase II conjugation.[9]
Competing Metabolic Fates
An indole-based Weinreb amide faces two competing metabolic pathways. The dominant pathway will depend on the specific molecular structure and its affinity for the various enzyme active sites. Is the amide sterically accessible to hydrolases, or is the indole ring a more favorable substrate for CYP-mediated oxidation? Answering this question is a central goal of in vitro stability studies.
Visualization: Potential Metabolic Pathways
Caption: Competing metabolic pathways for indole-based Weinreb amides.
Chapter 4: Experimental Protocols for Stability Assessment
Theoretical knowledge must be validated by empirical data. The following protocols provide a robust framework for assessing the chemical and metabolic stability of indole-based Weinreb amides. These assays are designed to be self-validating by including appropriate controls and generating quantitative, reproducible data.
Causality Behind Experimental Design
The choice of in vitro systems is critical for generating clinically relevant data.
Simulated Gastric & Intestinal Fluids (SGF/SIF): These acellular media are used to isolate and assess the inherent chemical stability of a compound in environments that mimic the pH, salt, and enzymatic composition of the stomach and small intestine.[19] Using preparations both with and without digestive enzymes (pepsin in SGF, pancreatin in SIF) allows for the deconvolution of chemical versus enzymatic degradation in the GI tract.[20][21]
Liver Subcellular Fractions (Microsomes, S9): To assess metabolic stability, we use fractions of homogenized liver cells. Liver microsomes are vesicles of the endoplasmic reticulum and contain the majority of the Phase I CYP enzymes.[16] The S9 fraction contains both microsomes and the cytosol, thereby including both Phase I and many Phase II conjugating enzymes.[17] These systems provide a cost-effective and high-throughput method to estimate hepatic clearance.[16]
Protocol 1: Chemical Stability in SGF and SIF
This protocol assesses degradation in the GI tract, a crucial first pass for any orally administered drug.
Step-by-Step Methodology:
Reagent Preparation:
Prepare SGF (pH 1.2) and SIF (pH 6.8) according to the current U.S. Pharmacopeia (USP) guidelines. A typical SGF formulation includes sodium chloride and pepsin, adjusted to pH 1.2 with HCl.[20] A typical SIF formulation contains monobasic potassium phosphate and pancreatin, adjusted to pH 6.8 with NaOH.[20]
Prepare parallel "enzyme-free" control fluids (SGF₀ and SIF₀) using the same procedure but omitting pepsin and pancreatin.
Incubation:
Pre-warm all simulated fluids to 37°C.
Prepare a stock solution of the indole-based Weinreb amide in a minimal amount of a suitable organic solvent (e.g., DMSO, acetonitrile).
Initiate the experiment by spiking the test compound into the pre-warmed simulated fluids to a final concentration of 1-5 µM. The final concentration of the organic solvent should be less than 1% to avoid affecting enzyme activity or solubility.
Incubate all samples at 37°C in a shaking water bath.[22]
Time-Point Sampling:
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[19]
Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard. This precipitates the enzymes and halts degradation.
Sample Analysis:
Centrifuge the quenched samples to pellet the precipitated proteins.
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
Data Interpretation:
Plot the percentage of the compound remaining versus time. A rapid decline in SGF with pepsin but not in SGF₀ would indicate peptic degradation, whereas a decline in both would suggest acid lability.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the industry standard for predicting the rate of hepatic metabolism.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
Thaw pooled HLM on ice. Dilute the microsomes in the phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
Prepare a solution of the NADPH cofactor regenerating system in buffer.
Prepare a stock solution of the test compound as described in Protocol 1.
Incubation:
In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
Prepare a parallel "NADPH-free" control to account for non-CYP-mediated degradation.
Time-Point Sampling:
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
Quench and process the samples as described in Protocol 1.
Sample Analysis:
Analyze the samples via LC-MS/MS to determine the concentration of the parent compound at each time point.
Data Interpretation:
Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this curve corresponds to the degradation rate constant (k).
Calculate the in vitro half-life (t½) as 0.693 / k.
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Data Presentation: Summarizing Stability Profiles
Quantitative data should be presented in a clear, tabular format for easy comparison.
Table 1: Chemical Stability in Simulated GI Fluids
Compound
Medium
Time (min)
% Remaining (Mean ± SD)
Indole-WA-01
SGF (pH 1.2)
0
100 ± 0
60
98.2 ± 1.5
120
95.6 ± 2.1
SIF (pH 6.8)
0
100 ± 0
60
99.1 ± 0.8
120
98.5 ± 1.1
| Control Drug | SGF (pH 1.2) | 60 | 45.3 ± 3.4 |
Table 2: Metabolic Stability in Human Liver Microsomes
Caption: Workflow for assessing chemical and metabolic stability.
Chapter 5: Synthesis, Interpretation, and Strategic Implications
The data generated from these assays do not exist in a vacuum. Their value lies in the integrated insights they provide to guide the drug discovery process.
Interpreting the Complete Stability Profile
By comparing the results from all assays, a clear picture of the compound's liabilities emerges.
High Chemical Stability, High Metabolic Instability: This common profile suggests the compound survives the GI tract but is rapidly cleared by the liver. The primary liability is enzymatic metabolism. The LC-MS/MS analysis can be expanded to identify the major metabolites, confirming whether amide hydrolysis or indole oxidation is the dominant pathway.
High Metabolic Stability, Low Gastric Stability: This profile indicates the molecule is resistant to hepatic enzymes but will not survive passage through the stomach. This knowledge is critical, as it directs formulation scientists to develop enteric-coated capsules or other strategies to bypass the acidic environment.
Instability in Enzyme-Containing SIF: If a compound is stable in SIF₀ but degrades in SIF with pancreatin, it points to susceptibility to digestive enzymes in the intestine, another key consideration for oral bioavailability.
Structure-Stability Relationships (SSR) and Lead Optimization
Early stability data is a powerful tool for medicinal chemists. If a promising lead compound shows metabolic liability, targeted chemical modifications can be made to improve its profile.
Blocking Amide Hydrolysis: Introducing bulky steric groups near the amide bond can physically block the approach of a hydrolase enzyme to its active site, thereby increasing metabolic stability.[18]
Blocking Ring Oxidation: If indole hydroxylation is the primary metabolic route, chemists can block the most susceptible positions with metabolically robust groups, such as a fluorine atom. This can redirect metabolism to other, less favorable sites, slowing the overall rate of clearance.
These strategic modifications, guided by empirical stability data, are a hallmark of modern, efficient drug discovery, minimizing the late-stage failure of candidates due to poor pharmacokinetic properties.
Conclusion
The stability of an indole-based Weinreb amide under physiological conditions is a multifaceted issue, governed by a delicate interplay of pH-dependent chemical reactions and a host of metabolic enzymes. While renowned for its controlled reactivity in organic synthesis, the Weinreb amide moiety is not immune to biological degradation. Similarly, the privileged indole scaffold, while vital for biological function, is often a primary target for metabolic clearance.
A thorough and early assessment of both chemical and metabolic stability is therefore indispensable for any drug development program involving these structures. By employing the robust, validated protocols detailed in this guide, researchers can generate a comprehensive stability profile. This profile provides actionable intelligence, enabling data-driven decisions in lead optimization, guiding formulation strategies, and ultimately increasing the probability of advancing a candidate with the requisite stability to become an effective therapeutic agent.
References
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Future Medicinal Chemistry. [Link]
Shedding light on minipig drug metabolism - elevated amide hydrolysis in vitro. Xenobiotica. [Link]
Ch20 : Amide hydrolysis. University of Calgary. [Link]
General Method for the Preparation of Indole-2-Weinreb Amides. Thieme. [Link]
Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. ResearchGate. [Link]
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
Recent Developments in Weinreb Synthesis and their Applications. Organic Chemistry: An Indian Journal. [Link]
Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Nanomedicine. [Link]
Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. ResearchGate. [Link]
Services for in vitro Metabolism research. Admescope. [Link]
Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Digital.CSIC. [Link]
Chemical Stability Assays. Creative Bioarray. [Link]
Direct Synthesis of Weinreb Amides from Carboxylic Acids Using Triphosgene. Organic Chemistry: An Indian Journal. [Link]
Parham-Type Cycliacylation with Weinreb Amides. Application to the Synthesis of Fused Indolizinone Systems. Organic Letters. [Link]
Predicting Amide Hydrolysis in Drug Metabolism: Applicability of the S9 fraction and Species Comparison. University of Helsinki. [Link]
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. ACS Medicinal Chemistry Letters. [Link]
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Scientific Reports. [Link]
Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]
Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Infectious Disease Reports. [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences. [Link]
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry. [Link]
Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]
Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Molecular Pharmaceutics. [Link]
The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry. [Link]
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews. [Link]
Evaluation of fasted and fed simulated intestinal fluid in predicting poorly soluble drugs using 9-point approach. British Journal of Pharmacy. [Link]
Excipient Impact on Fenofibrate Equilibrium Solubility in Fasted and Fed Simulated Intestinal Fluids Assessed Using a Design of Experiment Protocol. Pharmaceutics. [Link]
Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
Engineering Heterocyclic Scaffolds: The Strategic Role of N-Methoxy-N-Methyl Amides (Weinreb Amides)
Executive Summary In the landscape of modern drug development and heterocyclic chemistry, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. N-methoxy-N-methyl amides, univ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and heterocyclic chemistry, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. N-methoxy-N-methyl amides, universally known as Weinreb amides, provide an elegant, field-proven solution[1]. By acting as highly predictable acylating agents and robust directing groups, they enable the synthesis of complex heteroaryl ketones, aldehydes, and fused polycyclic frameworks. This technical guide explores the mechanistic causality, synthetic methodologies, and advanced applications of Weinreb amides, providing actionable protocols for application scientists and synthetic chemists.
Mechanistic Causality: The Five-Membered Chelate
The fundamental flaw in traditional carbonyl chemistry is the over-addition of organometallic reagents. When an organolithium or Grignard reagent attacks a standard ester or acid chloride, the resulting tetrahedral intermediate rapidly collapses into a highly electrophilic ketone. This ketone immediately reacts with a second equivalent of the nucleophile, yielding an unwanted tertiary alcohol[2].
Weinreb amides circumvent this issue entirely through a unique thermodynamic sink[3]. Upon nucleophilic attack, the metal cation (typically Li⁺ or Mg²⁺) is simultaneously coordinated by the carbonyl oxygen and the methoxy oxygen. This bidentate coordination forms a rigid, stable five-membered cyclic metal chelate[1].
Field Insight: The causality behind the success of this reaction lies strictly in temperature control. The chelate is stable only at low temperatures (-78 °C to 0 °C). It prevents the collapse of the intermediate, effectively blocking the second nucleophilic addition. Only upon the introduction of an aqueous acidic quench does the chelate hydrolyze, collapsing directly to the target ketone[2].
Mechanistic pathway of Weinreb amide nucleophilic addition and chelate stabilization.
Synthetic Methodologies for Weinreb Amides
The synthesis of Weinreb amides is highly adaptable, allowing chemists to select coupling conditions based on the steric and electronic demands of the heterocyclic substrate[3]. The standard approach involves the coupling of a carboxylic acid or ester with N,O-dimethylhydroxylamine hydrochloride (MeO(Me)NH·HCl)[1].
Table 1: Comparative Analysis of Weinreb Amide Synthesis Reagents
Coupling System
Substrate Scope
Typical Yield
Reaction Conditions
Causality / Field Insight
AlMe₃ / MeO(Me)NH·HCl
Esters, Lactones
70–90%
CH₂Cl₂, 0 °C to RT, Inert Atm.
Direct conversion of esters; generates methane gas as a byproduct[1].
Rapid activation via triazine intermediate; high atom economy[4].
CPI-Cl
α-Amino Acids
79–93%
CH₂Cl₂, 0 °C to RT
In situ acid chloride generation; preserves stereocenters (no racemization)[5].
Protocol 1: Synthesis of a Heteroaryl Weinreb Amide via EDC/HOBt
Objective: Convert a heteroaryl carboxylic acid to its Weinreb amide while preventing epimerization or side reactions. This protocol is designed as a self-validating system.
Activation : Dissolve 1.0 eq of the heteroaryl carboxylic acid in anhydrous CH₂Cl₂ (0.1 M). Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl at 0 °C.
Causality: Cooling to 0 °C minimizes the formation of unreactive N-acylurea byproducts, ensuring the active OBt-ester is the primary intermediate.
Amine Free-Basing : In a separate flask, suspend 1.5 eq of MeO(Me)NH·HCl in CH₂Cl₂ and add 1.5 eq of N,N-diisopropylethylamine (DIPEA).
Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine. DIPEA is preferred over triethylamine to minimize base-catalyzed side reactions.
Coupling : Transfer the free amine solution to the activated ester mixture. Stir and allow to warm to room temperature over 4 hours.
Validation: Monitor by TLC (UV active) until the starting acid is completely consumed.
Workup : Quench with saturated aqueous NaHCO₃. Wash the organic layer with 1 M HCl, then brine.
Causality: The sequential basic and acidic washes remove unreacted amine, HOBt, and the water-soluble EDC-urea byproduct, often yielding analytically pure Weinreb amide without the need for column chromatography.
Applications in Complex Heterocycle Synthesis
Weinreb amides are pivotal in constructing fused heterocyclic frameworks. For instance, heteroaryl Weinreb amides can be reacted with vinyl Grignard reagents to form α,β-unsaturated ketones (enones). These enones serve as highly reactive Michael acceptors that subsequently undergo intramolecular cyclization to form complex architectures like quinolines, indoles, or pyrido[2,1-b]quinazolin-11(7H)-ones[6].
Strategic workflow for synthesizing complex fused heterocycles via Weinreb amides.
Advanced Paradigms: C-H Functionalization
Beyond their traditional role as acylating agents, Weinreb amides have recently emerged as powerful directing groups for transition metal-catalyzed C-H functionalization[7]. The bidentate nature of the N-methoxy-N-methyl group allows it to coordinate effectively with transition metals (e.g., Palladium, Rhodium, and Ruthenium), directing C-H activation to the ortho position of an aromatic or heteroaromatic ring[7]. This paradigm shift enables the late-stage functionalization of complex heterocycles without requiring pre-functionalized aryl halides, drastically shortening synthetic routes in drug discovery.
Experimental Protocol: Grignard Addition to a Heteroaryl Weinreb Amide
Objective: Synthesize a heteroaryl ketone cleanly without tertiary alcohol over-addition[2].
Preparation : Dissolve 1.0 eq of the heteroaryl Weinreb amide in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Nucleophilic Addition : Dropwise add 1.1 to 1.5 eq of the Grignard reagent (R-MgX).
Causality: While the chelate prevents over-addition, a slight excess of Grignard ensures complete conversion, accounting for any adventitious moisture in the system.
Chelate Stabilization : Stir at -78 °C for 1 hour, then gradually warm to 0 °C.
Causality: The five-membered cyclic metal chelate is stable at these temperatures. Allowing it to warm above 0 °C prematurely can cause the chelate to collapse in the presence of unreacted Grignard, leading to the unwanted tertiary alcohol[1].
Quenching & Hydrolysis : Quench the reaction strictly at 0 °C by slowly adding cold 1 M aqueous HCl.
Validation: The acidic quench serves a dual purpose: it instantly neutralizes the excess organometallic reagent and hydrolyzes the tetrahedral chelate directly into the ketone product[2].
Isolation : Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting ketone is typically >95% pure and ready for subsequent cyclization steps.
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations
National Center for Biotechnology Information (PMC)
URL:[Link]
Recent Developments in Weinreb Synthesis and Their Applications (A-Review)
Oriental Journal of Chemistry
URL:[Link]
Synthesis of hydroxamates (Weinreb amides)
Organic Chemistry Portal
URL:[Link]
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent
Taylor & Francis Online
URL:[Link]
Application Note: Chemoselective Synthesis of 2-Acyl-6-methoxyindoles via Grignard Addition to N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale The synthesis of functionalized indole ketones i...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The synthesis of functionalized indole ketones is a critical workflow in medicinal chemistry, particularly in the development of antiviral and kinase inhibitor scaffolds[1]. This application note details the optimized protocol for reacting N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 1630937-31-3)[2][3][4] with Grignard reagents to yield 2-acyl-6-methoxyindoles.
The Causality of Experimental Design
As a synthetic chemist, you must account for the dual reactivity of this specific substrate. The molecule features an unprotected 1H-indole nitrogen (pKa ~16) and a highly electrophilic Weinreb–Nahm amide at the C2 position.
Acid-Base Preemption: When the Grignard reagent (RMgX) is introduced, the first equivalent does not attack the carbonyl. Instead, it acts as a strong base, rapidly deprotonating the indole N-H to form a magnesium indolyl salt. This is an exothermic, diffusion-controlled process.
Nucleophilic Addition & Chelation: A second equivalent of the Grignard reagent is required to act as a nucleophile, attacking the Weinreb amide carbonyl. This forms a tetrahedral intermediate.
Prevention of Over-Addition: The genius of the Weinreb amide lies in its ability to form a stable, five-membered chelate ring with the magnesium ion (coordinating via the carbonyl and N-methoxy oxygens)[5]. This chelation stabilizes the intermediate at room temperature, strictly preventing a second nucleophilic attack that would otherwise yield an unwanted tertiary alcohol[5][6].
Intermediate Collapse: The desired ketone is only liberated during the acidic aqueous workup, which destroys the chelate and expels N,O-dimethylhydroxylamine[5].
Because of the initial deprotonation event, a minimum of 2.0 equivalents of Grignard reagent is theoretically required, but 2.5 to 3.0 equivalents are used in practice to ensure kinetic completion and account for adventitious moisture[7].
Mechanistic Pathway Visualization
Caption: Mechanistic pathway of Weinreb amide acylation with an unprotected indole nitrogen.
Reagents and Quantitative Stoichiometry
To ensure a self-validating and reproducible system, strictly adhere to the stoichiometric ratios outlined below.
System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen or Argon.
Substrate Dissolution: Dissolve N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF to achieve a concentration of 0.15 M.
Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Cooling is required to control the exothermic deprotonation step and prevent premature degradation of the Grignard reagent.
First Equivalent Addition (Self-Validating Step): Add the Grignard reagent dropwise via syringe.
In-Process Control (IPC): If using an aliphatic Grignard (e.g., MeMgBr or EtMgBr), you will observe immediate gas evolution (methane/ethane) as the 1H-indole is deprotonated. The solution may also undergo a slight color shift (typically yellowing). This visual cue validates that your Grignard reagent is active and the N-H bond has been successfully neutralized.
Phase 2: Nucleophilic Addition
Excess Addition: Continue the dropwise addition of the Grignard reagent until a total of 2.5 to 3.0 equivalents have been added[7].
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
Note: The stable tetrahedral intermediate will persist in solution. Do not heat the reaction, as thermal stress can break the magnesium chelate and lead to tertiary alcohol impurities[5][6].
Phase 3: Quenching & Isolation
Acidic Quench: Re-cool the reaction mixture to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise.
Causality: The mild acid protonates the indole nitrogen, breaks the magnesium-oxygen chelate, and drives the collapse of the tetrahedral intermediate to release the ketone and N,O-dimethylhydroxylamine[5].
Extraction: Dilute the mixture with EtOAc. Separate the phases and extract the aqueous layer twice more with EtOAc[7].
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the pure 2-acyl-6-methoxyindole.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Grignard addition protocol.
Troubleshooting & Optimization
Observation
Causal Factor
Corrective Action
Incomplete Conversion (Starting Material Recovered)
Insufficient Grignard reagent. The first equivalent is entirely consumed by the acidic N-H proton.
Ensure ≥2.5 equivalents of RMgX are used[7]. Titrate the Grignard reagent prior to use to confirm its exact molarity.
Tertiary Alcohol Byproduct Detected
Premature breakdown of the chelated tetrahedral intermediate before the quench.
Maintain strict temperature control. Do not allow the reaction to heat above room temperature. Ensure the quench is performed at 0 °C[5].
Poor Substrate Solubility
Intermolecular hydrogen bonding of the unprotected 1H-indole core.
Increase the volume of THF (dilute to 0.05 M) or utilize 2-MeTHF as a more solubilizing ethereal co-solvent.
Sluggish Nucleophilic Addition
Steric hindrance from bulky Grignard reagents (e.g., t-BuMgCl).
Extend stirring time at room temperature. Alternatively, consider adding a Lewis acid additive or using Turbo Grignard (iPrMgCl·LiCl) to enhance nucleophilicity[1].
[1] Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease - ACS Publications.
[7] Electrochemical Activation of Strained Donor-Acceptor Substituted Carbocycles and Selective Hydrogenation of Benzylic Olefins - Albert-Ludwigs University of Freiburg.
Application Note: Precision Synthesis of Indole Ketones via Weinreb Amide Intermediates
Introduction & Mechanistic Rationale The transformation of carboxylic acid derivatives into ketones using organometallic reagents is historically plagued by the issue of over-addition, which inadvertently yields tertiary...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The transformation of carboxylic acid derivatives into ketones using organometallic reagents is historically plagued by the issue of over-addition, which inadvertently yields tertiary alcohols. The Weinreb ketone synthesis, pioneered by Steven Nahm and Steven M. Weinreb in 1981, elegantly resolves this limitation[1]. By utilizing an N-methoxy-N-methylamide (commonly known as a Weinreb amide), the initial nucleophilic addition of a Grignard or organolithium reagent forms a highly stable tetrahedral intermediate.
The causality behind this stability lies in the bidentate chelation of the metal cation (Mg²⁺ or Li⁺) by both the carbonyl oxygen and the methoxy oxygen[1]. This chelated intermediate is robust at low temperatures, effectively halting the reaction and preventing a second equivalent of the nucleophile from attacking. Only upon the introduction of an aqueous acidic quench does the intermediate collapse to release the desired ketone[1].
When applying this methodology to indole-containing substrates—a frequent requirement in natural product total synthesis and pharmaceutical drug development—the electron-rich nature of the indole core and the potential acidity of the N-H bond necessitate specific strategic adaptations.
Workflow and mechanism of Weinreb amide conversion to ketone via stable metal chelation.
Experimental Design & Causality
To ensure high fidelity and yield when working with indole Weinreb amides, researchers must control several critical parameters:
Managing N-H Acidity (The Indole Core): If the indole nitrogen is unprotected, the acidic N-H proton (pKa ~16.2) will rapidly quench one equivalent of the organometallic reagent.
Causality & Solution: To prevent low yields, the indole must either be N-protected (e.g., Boc, Ts, Me) prior to the reaction, or an additional equivalent of the Grignard/organolithium reagent (or a sacrificial base like iPrMgCl) must be deployed to intentionally deprotonate the nitrogen before the main nucleophilic addition occurs.
Organometallic Selection: Grignard reagents (RMgX) are generally preferred for their broad functional group tolerance and ease of handling[2]. Organolithium reagents (RLi) are far more reactive and are ideal for sterically hindered substrates or specific lithiated indole intermediates[3], but they require strict cryogenic control (-78 °C) to prevent undesired side reactions.
Lewis Acid Additives: Indole derivatives, particularly indole-3-acetic acid analogs, are notorious for oxidative degradation and discoloration during organometallic additions.
Causality & Solution: The addition of 1.0 equivalent of MgBr₂·THF complex coordinates the Weinreb amide and stabilizes the electron-rich indole system, preventing oxidative side reactions and maximizing the yield of the target ketone[4].
Step-by-Step Protocol
Note: This protocol is designed as a self-validating system. In-process visual cues are included to ensure the researcher can validate the reaction's progress in real-time.
Materials & Reagents:
Indole Weinreb Amide (1.0 eq)
Grignard Reagent (1.2–1.5 eq for N-protected; 2.2–2.5 eq for N-unprotected) OR Organolithium Reagent (1.1–1.2 eq)
Anhydrous Tetrahydrofuran (THF)
MgBr₂·THF complex (1.0 eq) - Highly recommended for electron-rich indoles
Saturated aqueous NH₄Cl solution
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon or Nitrogen (repeat 3x to ensure a strictly anhydrous environment).
Substrate Solvation: Dissolve the Indole Weinreb Amide in anhydrous THF to achieve a concentration of 0.1 M to 0.2 M.
Additive Introduction (Optional but Recommended): Add 1.0 eq of MgBr₂·THF complex to the solution.
Validation: The solution may become slightly cloudy as the Lewis acid coordinates with the amide moiety.
Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) for organolithium reagents, or an ice/water bath (0 °C) for Grignard reagents. Allow 15 minutes for thermal equilibration.
Nucleophile Addition: Using a syringe pump or dropping funnel, add the organometallic reagent dropwise over 15–30 minutes.
Validation: A slight exotherm may occur. If using an unprotected indole, bubbling (evolution of alkane gas) will be observed as the N-H is deprotonated.
Reaction Maturation: Stir the reaction mixture at the designated low temperature for 1 hour. For less reactive Grignard reagents, the reaction can be allowed to slowly warm to room temperature over an additional 1–2 hours to drive the reaction to completion.
Quenching (Critical Step): Cool the mixture back to 0 °C (if it was warmed). Slowly add saturated aqueous NH₄Cl dropwise.
Causality: The acidic aqueous environment protonates the methoxy oxygen and breaks the stable metal chelate, forcing the tetrahedral intermediate to collapse and release the ketone[1].
Workup: Dilute the mixture with EtOAc or DCM. Separate the phases. Extract the aqueous layer twice more with the organic solvent.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc gradient) to afford the pure indole ketone.
Quantitative Data & Optimization
Table 1: Reagent Equivalents and Temperature Optimization
Application Note: Nucleophilic Acyl Substitution of N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide
Executive Summary & Chemical Profile The indole scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, 2-acyl-6-methoxyindoles serve as critical intermediates in the synthesis of kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
The indole scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, 2-acyl-6-methoxyindoles serve as critical intermediates in the synthesis of kinase inhibitors, CNS-active agents, and advanced fluorescent probes. N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 1630937-31-3) [1] is a specialized Weinreb amide engineered to facilitate the precise, high-yielding installation of acyl or formyl groups at the C2 position of the indole ring.
This application note provides a comprehensive, self-validating methodology for the nucleophilic acyl substitution of this substrate, detailing the mechanistic causality and critical process parameters required to avoid common pitfalls such as over-addition and substrate degradation.
Mechanistic Rationale & Causality (E-E-A-T)
The transformation of carboxylic acid derivatives into ketones via organometallic reagents is historically plagued by the "over-addition" problem, where the newly formed ketone undergoes a second nucleophilic attack to yield a tertiary alcohol. The Weinreb ketone synthesis elegantly circumvents this [2].
When N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is treated with a nucleophile (e.g., Grignard reagent or hydride), the reaction proceeds through a highly stable, five-membered chelated tetrahedral intermediate. The metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen of the N-O bond. This chelation locks the intermediate, preventing its collapse into the reactive ketone until the reaction is deliberately quenched with an aqueous acid [3].
Critical Causality in 1H-Indole Systems:
Unlike standard aliphatic Weinreb amides, this substrate possesses an unprotected, highly acidic indole N-H proton (pKa ~16.2).
The Stoichiometry Imperative: The first equivalent of any highly basic nucleophile (Grignard, organolithium, or DIBAL-H) will be instantaneously consumed by an acid-base reaction, deprotonating the N-H to form a metal indolide.
The Nucleophilic Phase: Only the second equivalent will attack the Weinreb amide carbonyl. Therefore, a minimum of 2.5 to 3.0 equivalents of the reagent is mandatory to ensure complete conversion and account for trace moisture [4].
Mechanistic Pathway Visualization
Mechanism of nucleophilic acyl substitution on indole Weinreb amides.
Experimental Workflows: Self-Validating Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure empirical verification of the reaction state before proceeding to irreversible steps.
Protocol A: Synthesis of 1-(6-methoxy-1H-indol-2-yl)ethan-1-one (Ketone)
Objective: Installation of a methyl ketone via Grignard addition.
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Grignard reagents are violently destroyed by trace atmospheric moisture.
Substrate Solvation: Dissolve N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (1.00 g, 4.27 mmol, 1.0 eq) in 20 mL of anhydrous THF. Cool the stirring solution to 0 °C using an ice-water bath.
Nucleophile Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 4.27 mL, 12.8 mmol, 3.0 eq) over 15 minutes.
Observation: Vigorous gas evolution (methane) will occur during the first 1.4 mL of addition due to N-H deprotonation.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
Self-Validation (IPC): Withdraw a 10 µL aliquot, quench into 100 µL of sat. aqueous NH₄Cl, extract with 200 µL EtOAc, and analyze via LC-MS (UV 254 nm). Proceed only when the starting material mass (m/z 235 [M+H]⁺) is completely depleted.
Quench & Collapse: Cool the flask back to 0 °C. Slowly add 15 mL of saturated aqueous NH₄Cl.
Causality: NH₄Cl (pH ~5.5) provides mild protons to hydrolyze the magnesium alkoxide and collapse the tetrahedral intermediate. Stronger acids (e.g., HCl) are avoided as they can trigger polymerization of the electron-rich 6-methoxyindole core.
Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
Protocol B: Synthesis of 6-methoxy-1H-indole-2-carbaldehyde (Aldehyde)
Objective: Controlled reduction to the aldehyde via DIBAL-H.
Preparation: Prepare an anhydrous setup as described in Protocol A.
Substrate Solvation: Dissolve the Weinreb amide (1.00 g, 4.27 mmol, 1.0 eq) in 25 mL of anhydrous THF. Cool the solution to strictly -78 °C using a dry ice/acetone bath.
Nucleophile Addition: Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF, 12.8 mL, 12.8 mmol, 3.0 eq) down the inner wall of the flask over 20 minutes to maintain internal temperature.
Causality: Hydride reductions are highly exothermic. Maintaining -78 °C prevents premature collapse of the intermediate or over-reduction to the primary alcohol.
Maturation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 1:1) using a micro-quench (aliquot into EtOAc/Rochelle's salt).
Quench & Collapse: At 0 °C, carefully quench by adding 20 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature for 2 hours.
Causality: Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions. This prevents the formation of a gelatinous aluminum hydroxide emulsion that traps the product and makes phase separation impossible.
Isolation: Separate the clear biphasic mixture. Extract the aqueous layer with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the aldehyde.
Quantitative Data & Reaction Parameters
The following table summarizes the critical divergent parameters between the two protocols, providing a quick-reference guide for process scaling.
Parameter
Protocol A (Ketone Synthesis)
Protocol B (Aldehyde Synthesis)
Mechanistic Rationale / Causality
Nucleophile
Methylmagnesium bromide (MeMgBr)
Diisobutylaluminum hydride (DIBAL-H)
Determines the final C2 substituent (alkyl vs. hydride addition).
Equivalents
3.0 eq
3.0 eq
1 eq consumed by acidic indole N-H; 1 eq for C=O attack; 1 eq excess for moisture/kinetics.
Thermal Profile
0 °C
→
25 °C
-78 °C
→
0 °C
Hydride reductions are highly exothermic and prone to over-reduction without strict cryogenic control.
Ensures stable tetrahedral intermediate formation prior to the irreversible quench step.
References
Wikipedia. "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. Available at:[Link]
L. F. F. Jean-Gérard, et al. "Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles". Tetrahedron Letters, 2006. Available at:[Link]
M. Pace, et al. "Amide activation: an emerging tool for chemoselective synthesis". Chemical Society Reviews, RSC Publishing, 2018. Available at:[Link]
Application
Application Note: Reaction Conditions for the Lithiation of N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide
Executive Summary N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is a highly versatile synthetic intermediate, primarily utilized for the regiospecific construction of 2-acyl-6-methoxyindoles[1]. The structural architect...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is a highly versatile synthetic intermediate, primarily utilized for the regiospecific construction of 2-acyl-6-methoxyindoles[1]. The structural architecture of this molecule presents a unique stoichiometric and mechanistic challenge during lithiation: it possesses both a highly acidic 1H-indole proton and a highly electrophilic N-methoxy-N-methyl carboxamide (Weinreb amide) moiety. This application note details the optimized reaction conditions for the organolithium-mediated nucleophilic acyl substitution of this substrate, emphasizing the causality behind temperature control, stoichiometry, and self-validating experimental checkpoints.
Mechanistic Rationale & Causality
When subjected to organolithium reagents (R-Li), the reaction proceeds via a strictly ordered, two-stage lithiation sequence:
N-Lithiation (Acid-Base Reaction) : The first equivalent of the organolithium reagent acts exclusively as a base, deprotonating the indole N-H to form an N-lithiated intermediate[2]. This step is diffusion-controlled and highly exothermic.
Nucleophilic Acyl Substitution : The second equivalent of the organolithium reagent acts as a nucleophile, attacking the C2-carbonyl carbon.
The Causality of the Weinreb-Nahm Chelate:
Unlike standard esters or acid chlorides that suffer from over-addition of organometallics to form tertiary alcohols, the Weinreb amide forms a highly stable, five-membered tetrahedral lithium chelate[3]. The lithium cation is coordinated by both the N-methoxy oxygen and the tetrahedral oxygen. This intermediate is stable at low temperatures (-78 °C) and actively prevents the addition of a third equivalent of the nucleophile[4]. Only upon acidic aqueous quenching does the chelate collapse to release the target ketone.
Quantitative Data & Optimization Parameters
To ensure high yields and prevent side reactions, the following parameters must be strictly controlled.
Parameter
Recommended Value
Mechanistic Causality
Consequence of Deviation
Organolithium Stoichiometry
2.5 – 3.0 equivalents
1 eq for N-H deprotonation; 1 eq for acyl substitution; 0.5-1.0 eq excess for moisture/equilibrium[2].
< 2.0 eq results in incomplete conversion; > 3.0 eq increases risk of side reactions.
Reaction Temperature
-78 °C
Stabilizes the tetrahedral lithium chelate, preventing premature ketone formation[3].
> -40 °C leads to chelate collapse and subsequent over-addition to tertiary alcohols[4].
Solvent
Anhydrous THF
Lewis basic oxygen coordinates lithium, increasing nucleophilicity and stabilizing the chelate.
Non-coordinating solvents (e.g., pure hexanes) drastically reduce reaction rate and yield.
Quenching Agent
Saturated aq. NH4Cl
Provides mild protonation to collapse the chelate without degrading the indole core.
Strong acids (e.g., HCl) can cause polymerization or cleavage of the methoxy group.
Pathway Visualization
Mechanistic pathway of organolithium addition to indole-2-Weinreb amides.
Self-Validating Protocol: Synthesis of 2-Acyl-6-methoxyindoles
This protocol details the in situ generation of an aryllithium species (via halogen-metal exchange) and its subsequent reaction with N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide[2].
n-Butyllithium (n-BuLi, 1.54 M in hexanes) (3.0 eq, 15.0 mmol)
Anhydrous Tetrahydrofuran (THF) (40 mL)
Saturated aqueous NH4Cl solution
Step-by-Step Methodology:
System Preparation (Validation Checkpoint 1) : Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.
Validation: The internal humidity must be <10 ppm, confirmed by a stable baseline on an inline moisture sensor or by standard Schlenk line positive-pressure protocols.
Substrate Dissolution : Charge the flask with N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (1.17 g, 5.0 mmol) and the aryl bromide (15.0 mmol). Dissolve the mixture in 40 mL of anhydrous THF.
Cooling : Submerge the flask in a dry ice/acetone bath.
Validation Checkpoint 2: Allow the internal temperature probe to equilibrate to exactly -78 °C for at least 10 minutes prior to reagent addition.
Lithiation & Addition : Dropwise add n-BuLi (9.74 mL of a 1.54 M solution, 15.0 mmol) via a syringe pump over 30 minutes.
Causality: Slow addition prevents localized heating. The n-BuLi performs a dual role: it undergoes halogen-metal exchange with the aryl bromide to generate the aryllithium, which then deprotonates the indole N-H and subsequently attacks the Weinreb amide[2].
Validation Checkpoint 3: The internal temperature must not spike above -70 °C during the addition. A transient color change (often pale yellow to deep orange) indicates the formation of the lithiated intermediates.
Incubation : Stir the reaction mixture at -78 °C for 2 hours under a continuous nitrogen atmosphere.
Validation Checkpoint 4: Withdraw a 50 µL aliquot, quench immediately in 0.5 mL of methanol, and analyze via TLC (Ethyl Acetate/Hexane 1:3). The starting material spot should be completely consumed, replaced by a single new spot corresponding to the ketone product.
Chelate Collapse (Quenching) : Rapidly add 20 mL of ice-cold saturated aqueous NH4Cl directly to the reaction mixture at -78 °C, then remove the cooling bath.
Causality: The weakly acidic NH4Cl protonates the N-lithio species and breaks the tetrahedral lithium chelate, collapsing it into the target ketone without causing acid-catalyzed degradation of the indole core.
Workup & Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via flash column chromatography.
References
Title : Development of new Lead-Like Dual Inhibitors of the cdc2-like Kinase 1 (Clk1) and Dual Specificity Y-phosphorylation Regulated K - Publikationen der UdS[1]
Source : Universität des Saarlandes
URL :
Title : Full article: Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs[2]
Source : Taylor & Francis
URL :
Title : Weinreb ketone synthesis[3]
Source : Wikipedia
URL :
Application Notes and Protocols: Strategic Functionalization of the Indole C3 Position in 2-Carboxamide Derivatives
Introduction: The Strategic Importance of C3-Functionalized Indole-2-Carboxamides The indole nucleus is a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous natural products an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of C3-Functionalized Indole-2-Carboxamides
The indole nucleus is a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Among the various positions on the indole ring, the C3 position is often a prime target for functionalization due to its inherent nucleophilicity. When coupled with a 2-carboxamide moiety, the resulting scaffold becomes a highly versatile platform for the development of complex molecular architectures with significant biological activity.[2][3][4] The 2-carboxamide group not only serves as a key pharmacophoric element in many drug candidates but can also act as a directing group or a synthetic handle to facilitate further molecular elaborations.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of established and innovative methodologies for the selective functionalization of the indole C3 position in 2-carboxamide derivatives. We will delve into the mechanistic underpinnings of these transformations, offer field-proven protocols, and present data to guide your synthetic strategies.
Core Methodologies for C3 Functionalization
The introduction of substituents at the C3 position of indole-2-carboxamides can be broadly categorized into two primary approaches: electrophilic substitution and transition-metal-catalyzed cross-coupling reactions. The choice of method is dictated by the desired substituent, the overall synthetic strategy, and the functional group tolerance of the starting material.
Electrophilic Alkylation: The Friedel-Crafts and Related Reactions
The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C3 position being the most reactive site. This reactivity can be harnessed to introduce a variety of alkyl groups.
In the presence of a Lewis or Brønsted acid, an electrophilic species is generated, which is then attacked by the nucleophilic C3 position of the indole. The 2-carboxamide group, being an electron-withdrawing group, can modulate the reactivity of the indole nucleus, and its presence is generally well-tolerated in these reactions.
Diagram: Generalized Workflow for Electrophilic Alkylation
Caption: Workflow for C3-alkylation of indole-2-carboxamides.
This protocol describes the efficient synthesis of 3-indolylsuccinimides from indoles and maleimides, a reaction that proceeds under mild conditions with excellent yields.[5][6]
Dissolve the 3-acyl-indole in TFA and cool to 0 °C.
Add triethylsilane dropwise and allow the reaction to warm to room temperature, stirring for 4-12 hours.[7]
Pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium carbonate.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting ethyl 3-alkyl-5-chloro-1H-indole-2-carboxylate by column chromatography.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering high efficiency and selectivity. Palladium, rhodium, and iridium catalysts have been successfully employed for the C3-functionalization of indole derivatives.
These reactions often proceed through a C-H activation mechanism, where the transition metal catalyst coordinates to the indole and facilitates the cleavage of a C-H bond, typically at the C3 position. The resulting organometallic intermediate can then react with a variety of coupling partners. In some cases, the 2-carboxamide can act as a directing group, influencing the regioselectivity of the C-H activation.[8]
Diagram: Catalytic Cycle for Palladium-Catalyzed C3-Arylation
Caption: Simplified catalytic cycle for C3-arylation.
This protocol utilizes a specific palladium-dihydroxyterphenylphosphine (DHTP) catalyst system to achieve C3-selective arylation of N-H indoles with aryl chlorides and triflates.[9]
In an oven-dried Schlenk tube, combine Pd(OAc)2 and the DHTP ligand.
Add toluene, followed by the indole-2-carboxamide, aryl halide, and LiHMDS under an inert atmosphere.
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
This method provides access to chiral α-alkyl-α-indolylacetates in high yield and enantioselectivity through the reaction of indoles with diazo compounds catalyzed by a chiral rhodium complex.[10]
Materials:
Indole-2-carboxamide (1.0 mmol)
α-Alkyl-α-diazoester (1.2 mmol)
Rh2(S-NTTL)4 (1 mol%)
Dichloromethane (DCM) (5 mL)
Procedure:
To a solution of the indole-2-carboxamide and Rh2(S-NTTL)4 in DCM at room temperature, add the α-alkyl-α-diazoester dropwise over 1 hour.
Stir the reaction mixture for an additional 2-4 hours, monitoring by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched product.
Advanced Strategies: Directing Group Translocation and Annulation
Recent advances have demonstrated the ability to utilize the 2-carboxamide group not just as a passive substituent but as an active participant in the reaction, enabling complex transformations such as directing group translocation and annulation reactions.
Catalyst-Controlled Directing Group Translocation
In a remarkable example of catalyst control, the functionalization of 3-carboxamide indoles with diazo compounds can be directed to either the C2 or C3 position by simply changing the metal catalyst.[11][12] An Iridium(III) catalyst promotes C2-alkylation, while a Rhodium(I) complex facilitates a 1,2-acyl migration of the carboxamide group to the C2 position, followed by C3-functionalization.[11][12]
Diagram: Catalyst-Controlled Site Selectivity
Caption: Catalyst control dictates C2 vs. C3 functionalization.
Palladium-Catalyzed Annulation with Maleimides
The 2-carboxamide group can also participate in annulation reactions. A temperature-controlled palladium-catalyzed reaction between 1H-indole-2-carboxamides and maleimides can lead to either C3-alkylation or the formation of fused β-carbolinone frameworks.[8]
Troubleshooting and Optimization
Regioselectivity Issues: In electrophilic substitutions, if a mixture of C2 and C3 isomers is observed, consider using milder reaction conditions (lower temperature, less reactive electrophile) or a protecting group on the indole nitrogen.
Low Yields in Cross-Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The choice of ligand and base is often critical and may require screening.
Side Reactions: In acid-catalyzed reactions, dimerization or polymerization of the indole can be a competing side reaction. Careful control of the acid concentration and reaction temperature is crucial.[6]
Conclusion
The functionalization of the C3 position of indole-2-carboxamides is a rich and evolving field of synthetic chemistry. The methodologies presented in this guide, from classic electrophilic substitutions to modern transition-metal-catalyzed C-H activations, provide a robust toolkit for the synthesis of diverse and complex indole derivatives. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively leverage the unique properties of the indole-2-carboxamide scaffold to advance their research and drug discovery programs.
References
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Publications. [Link]
Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). [Link]
C-H functionalization of indoles and oxindoles through CDC reactions. RSC Publishing. [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). PMC. [Link]
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega (ACS Publications). [Link]
Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. Journal of the American Chemical Society (ACS Publications). [Link]
Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents. Organic Letters (ACS Publications). [Link]
Pd(II)‐Catalyzed C3‐Alkylation and Annulation of Indole‐2‐carboxamides with Maleimides: Access to Fused β‐Carbolinone Frameworks. ResearchGate. [Link]
Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2- a ]quinoxalin-6-ones and 2,3′-Spirobi[indolin]. ResearchGate. [Link]
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis (ACS Publications). [Link]
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC. [Link]
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. MDPI. [Link]
Electrophilic substitution with position 3 of the indole occupied. Organic Chemistry. [Link]
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. ResearchGate. [Link]
Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters (ACS Publications). [Link]
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC. [Link]
C3-Arylation of indoles with aryl ketones via C–C/C–H activations. RSC Publishing. [Link]
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. ResearchGate. [Link]
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. ChemRxiv. [Link]
Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. ChemRxiv. [Link]
C3‐arylation of various indoles (1) with aryl bromides (2) under... ResearchGate. [Link]
Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. PMC. [Link]
Application Note: Storage, Handling, and Photostability Protocols for Light-Sensitive Indole Amides
Mechanistic Background: The Photochemistry of Indole Amides Indole amides are a privileged structural motif in drug discovery, forming the core of numerous kinase inhibitors, synthetic cannabinoids, and melatonin recepto...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Background: The Photochemistry of Indole Amides
Indole amides are a privileged structural motif in drug discovery, forming the core of numerous kinase inhibitors, synthetic cannabinoids, and melatonin receptor agonists. Despite their pharmacological utility, the electron-rich nature of the indole heterocycle makes these compounds notoriously susceptible to photodegradation.
The primary causality behind this instability lies in the C2-C3 double bond of the indole ring. When exposed to ultraviolet (UV) and short-wavelength visible light (specifically in the 320–400 nm range), the molecule transitions into an excited singlet or triplet state. This excitation facilitates either direct autooxidation or the transfer of energy to dissolved molecular oxygen, generating Reactive Oxygen Species (ROS). The subsequent oxidative attack leads to the cleavage of the C2-C3 double bond, resulting in ring-opened degradation products such as o-acylamino-ketones[1][2].
Understanding this mechanism is critical: it dictates that effective storage and handling protocols must simultaneously eliminate high-energy photons and atmospheric oxygen.
Photodegradation pathway of indole amides via C2-C3 bond cleavage.
Regulatory Framework: ICH Q1B Guidelines
To guarantee the safety and efficacy of indole amide APIs, regulatory bodies mandate rigorous photostability testing outlined in the3[3]. The testing is designed as a self-validating, step-wise escalation to prevent the over-engineering of commercial packaging while ensuring absolute product integrity.
The workflow begins with forced degradation to establish the intrinsic photosensitivity of the molecule and to validate stability-indicating analytical methods (e.g., HPLC-DAD/MS). This is followed by confirmatory studies on the fully exposed product, the immediate pack, and finally the marketing pack[4].
ICH Q1B step-wise photostability testing workflow for pharmaceutical products.
Quantitative Parameters for Photostability
The following table summarizes the critical quantitative thresholds and environmental controls required to manage the photochemistry of indole amides effectively.
Parameter
Threshold / Requirement
Mechanistic Rationale
Visible Light Dose
≥
1.2 million lux hours
Standardized baseline to mimic real-world cumulative light exposure over a product's shelf life[4].
Near-UV Dose
≥
200 Watt-hours/m² (320–400 nm)
Directly targets the absorption maximum of the indole heterocycle, triggering the excited state required for C2-C3 cleavage[4].
Ambient Lab Lighting
Wavelengths > 500 nm (Amber/Yellow)
High-energy wavelengths (< 500 nm) carry sufficient energy to catalyze photodegradation during routine sample preparation[5].
Actinometry Control
2% w/v Quinine Monohydrate
Acts as a self-validating chemical dosimeter to ensure the exact photon dose is delivered without thermal artifacts[3].
Experimental Protocols
Protocol A: ICH Q1B Confirmatory Photostability Testing
This protocol is designed as a self-validating system. By running dark controls in parallel, the scientist can definitively isolate light-induced degradation from thermally induced degradation.
Step 1: Sample Preparation
Solid APIs: Spread the indole amide powder evenly across a glass petri dish to a thickness of
≤
3 mm. This ensures uniform light penetration and prevents self-shadowing.
Liquid Formulations: Transfer the solution into optically clear quartz cuvettes (UV-transparent).
Step 2: Dark Control Implementation (Critical Self-Validation)
Prepare an identical set of samples and wrap them tightly in multiple layers of aluminum foil. Place these dark controls immediately adjacent to the exposed samples in the photostability chamber. Causality: This guarantees that both sets experience the exact same thermal fluctuations, isolating photons as the sole variable.
Step 3: Actinometry and Calibration
Place a validated chemical actinometer (e.g., 2% w/v quinine monohydrate in ampoules) or a calibrated planar/spherical radiometer alongside the samples to monitor irradiance.
Step 4: Exposure
Expose the samples using an ICH Q1B Option 2 light source (Cool white fluorescent + Near-UV fluorescent) until the radiometer confirms a minimum accumulation of 1.2 million lux-hours and 200 Wh/m²[4]. Maintain chamber temperature at 25°C to minimize thermal degradation.
Step 5: Analysis
Analyze both exposed and dark control samples using a stability-indicating HPLC-DAD/MS method. Quantify the loss of the parent indole amide and the appearance of o-acylamino-ketones.
Protocol B: Routine Laboratory Handling and Storage
Standard laboratory environments are hostile to indole amides due to fluorescent lighting and atmospheric oxygen. This protocol mitigates both risks.
Step 1: Environmental Light Control
Perform all weighing, dissolution, and aliquoting under amber or brown lighting emitting wavelengths strictly > 500 nm[5]. Causality: Blue and UV light carry the activation energy required to break the indole bonds; shifting to > 500 nm removes this energy source.
Step 2: Solvent Deoxygenation
Prior to dissolving the API, sparge all reconstitution solvents (e.g., DMSO, Methanol) with ultra-pure Argon gas for 15–20 minutes. Causality: Displacing dissolved oxygen prevents the formation of ROS, effectively shutting down the oxidative cleavage pathway even if stray light hits the sample.
Step 3: Aliquoting and Headspace Purging
Dissolve the API and immediately transfer the solution into amber glass HPLC vials. Amber glass acts as a physical filter for wavelengths below 500 nm.
Gently blow a stream of Argon over the headspace of the vial for 5 seconds to displace ambient air, then immediately seal with a PTFE-lined crimp cap.
Step 4: Long-Term Storage
Store the sealed vials in a light-proof desiccator at -20°C. Avoid repeated freeze-thaw cycles, which can introduce micro-fractures in the vial seals and allow oxygen ingress.
References
Source: European Medicines Agency (europa.eu)
Source: binder-world.
Source: pharmaguideline.
Source: ePrints Soton (soton.ac.uk)
Title: Photolytic and partitioning behavior of polynuclear aromatic compounds, aromatic amines, and phenols in aqueous coal oil (photodegradation, indole, carbazole, pah, photooxidation)
Application Note: Synthesis and In Vitro Validation of PAD4 Inhibitors using N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
Scientific Context & Executive Summary Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme responsible for the post-translational conversion of arginine residues to citrulline. This citrullination process i...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Executive Summary
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme responsible for the post-translational conversion of arginine residues to citrulline. This citrullination process is a primary driver of Neutrophil Extracellular Trap (NET) formation (NETosis). Dysregulated NETosis is heavily implicated in the pathogenesis of autoimmune disorders, such as rheumatoid arthritis, as well as various oncological and cardiovascular diseases [1].
Developing potent, selective PAD4 inhibitors requires a highly controlled synthetic pipeline coupled with rigorous in vitro screening cascades. The compound N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 1630937-31-3) serves as a highly specialized Weinreb amide building block. It is utilized to synthesize advanced imidazo-pyridine-based PAD4 inhibitors [2]. This application note details the chemical conversion of this intermediate and the subsequent preparation of two orthogonal in vitro assays required to validate the resulting inhibitors.
Chemical Preparation: The Weinreb Amide Advantage
Causality of Experimental Design
Converting a carboxylic acid derivative to an aldehyde is notoriously difficult due to the risk of over-reduction to a primary alcohol. N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide bypasses this issue via its unique Weinreb amide structure. When treated with Lithium Aluminum Hydride (LAH), the N-methoxy-N-methyl group coordinates with the lithium ion to form a stable, five-membered cyclic chelate. This tetrahedral intermediate prevents further hydride attack. Only upon aqueous quenching does the intermediate collapse, selectively yielding the desired 6-methoxy-1H-indole-2-carbaldehyde, which is then condensed to form the active PAD4 inhibitor.
Step-by-Step Synthetic Protocol
Preparation: Purge a dry round-bottom flask with inert nitrogen gas. Dissolve 2.0 g (8.54 mmol) of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide in 20 mL of anhydrous Tetrahydrofuran (THF).
Controlled Reduction: Cool the reaction vessel to 0°C using an ice bath. Slowly add 12.8 mL of 1M LAH solution in THF (12.75 mmol) dropwise to maintain temperature control and prevent exothermic degradation.
Incubation: Allow the reaction mixture to stir at room temperature for exactly 60 minutes.
Quenching & Extraction: Quench the reaction safely by adding saturated aqueous ammonium chloride (
NH4Cl
). Extract the organic layer using ethyl acetate (2 × 50 mL).
Condensation: The resulting 6-methoxy-1H-indole-2-carbaldehyde is immediately reacted with an imidazo-pyridine precursor under basic conditions to yield the final active PAD4 inhibitor.
Chemical synthesis workflow from Weinreb amide intermediate to active PAD4 inhibitor.
Orthogonal In Vitro Assay Workflows
To ensure the synthesized compound is a genuine PAD4 inhibitor, testing must be self-validating. Relying on a single assay risks false positives from compound autofluorescence or aggregation. We employ a two-tiered orthogonal approach: a Fluorescence Polarization (FP) Assay to confirm direct active-site binding, and an Ammonia Release Assay to quantify functional enzymatic shutdown [1][2].
Causality: FP provides a homogeneous, mix-and-read format that directly measures the displacement of a fluorescent tracer from the enzyme's active site. Because FP is independent of fluorescence intensity, it is highly resistant to inner-filter effects caused by colored synthetic compounds.
Buffer Formulation: Prepare the assay buffer containing 100 mM HEPES (pH 7.5), 50 mM NaCl, and 2 mM DTT. Note: Calcium is omitted here if testing for inhibitors that target the calcium-deficient apo-state of PAD4.
Reagent Mixing: Dilute recombinant human PAD4 to a final well concentration of 50 nM. Add a rhodamine-conjugated PAD4 active-site probe (10 nM).
Compound Addition: Dispense serial dilutions of the synthesized inhibitor into a 384-well black, flat-bottom microplate.
Equilibration: Incubate the plate in the dark for 60 minutes at room temperature to allow competitive binding equilibrium to be reached.
Data Acquisition: Read the plate on a PHERAstar microplate reader utilizing an FP module (
λex
485 nm /
λem
535 nm). Calculate the
IC50
using a 4-parameter logistic fit.
Protocol B: Ammonia Release Biochemical Assay
Causality: While FP confirms binding, it does not prove the enzyme is catalytically dead. PAD4 deiminates the synthetic substrate N-
α
-benzoyl-L-arginine ethyl ester (BAEE) into citrullinated BAEE, releasing ammonia (
NH3
) in a strict 1:1 stoichiometric ratio. Quantifying this byproduct provides a direct measure of functional enzymatic inhibition.
Buffer Formulation: Prepare the reaction buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 2 mM DTT, and 10 mM
CaCl2 . Causality: Calcium is an absolute requirement for PAD4 catalytic activation; omitting it will result in zero baseline activity.
Enzyme Pre-incubation: Dilute PAD4 to 120 nM in the assay buffer. Pre-incubate the enzyme with the synthesized inhibitor for 15 minutes at room temperature to allow complex formation.
Reaction Initiation: Add 10 mM BAEE substrate to initiate the citrullination reaction. Incubate for 45 minutes at 37°C.
Detection: Add Berthelot’s reagent (alkaline phenol and hypochlorite) to the wells. The released ammonia reacts to form a blue indophenol dye.
Data Acquisition: Measure absorbance at 600 nm.
Mechanism of the PAD4 ammonia release biochemical assay and inhibitor intervention.
Quantitative Data & Assay Validation Metrics
Trustworthiness & Self-Validation: A protocol is only as reliable as its internal controls. Every assay plate must be a self-validating system. You must include a known reference inhibitor (e.g., GSK199) to establish a baseline
IC50
, alongside MIN (no enzyme) and MAX (vehicle only) controls to continuously monitor the Z'-factor. A plate is only deemed acceptable for drug development screening if the Z'-factor is
≥
0.6.
Assay Parameter
Fluorescence Polarization (FP)
Ammonia Release Assay
Primary Readout
Target Engagement (Active Site Binding)
Functional Enzymatic Inhibition
Enzyme Concentration
50 nM PAD4
120 nM PAD4
Substrate/Probe
10 nM Fluorescent Active-Site Probe
10 mM BAEE
Buffer Additives
100 mM HEPES, 50 mM NaCl, 2 mM DTT
100 mM HEPES, 50 mM NaCl, 2 mM DTT, 10 mM
CaCl2
Incubation Time
60 minutes at Room Temperature
45 minutes at 37°C
Detection Readout
λex
485 nm /
λem
535 nm (Polarization)
Absorbance at 600 nm
Reference Control
GSK199 (Expected
IC50
~ 200 nM)
GSK199 (Expected
IC50
~ 1.5
μ
M)
Acceptance Criteria
Z'-factor
≥
0.6
Z'-factor
≥
0.6
References
Title: Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation
Source: Nature Chemical Biology / PubMed Central (PMC)
URL: [Link]
Title: US11426412B2 - Imidazo-pyridine compounds as PAD inhibitors
Source: Google Patents / United States Patent and Trademark Office
URL
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Ketone Synthesis from N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that while the Weinreb–Nahm ketone synthesis is a highly reliable method for carbon-carbon bond formation[1], ap...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that while the Weinreb–Nahm ketone synthesis is a highly reliable method for carbon-carbon bond formation[1], applying it to electron-rich, heteroaromatic systems like N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide[2] presents unique mechanistic hurdles.
This guide is engineered to troubleshoot the most common failure modes in this specific transformation, explaining the physicochemical causality behind each issue and providing self-validating protocols to guarantee high-yield outcomes.
Part 1: Troubleshooting & FAQs (Mechanistic Causality)
Q1: I am using 1.1 equivalents of Grignard reagent, but my reaction stalls at <5% conversion. I mostly recover unreacted starting material. What is happening?The Causality: The root cause is the highly acidic 1H-indole proton. The pKa of an unsubstituted indole N-H is approximately 16.2. Grignard reagents (RMgX) and organolithiums (RLi) are exceptionally strong bases (conjugate acid pKa ~50). The acid-base deprotonation of the indole N-H is diffusion-controlled and vastly outcompetes the desired nucleophilic addition to the C2-carboxamide[3]. This instantly consumes your 1.1 equivalents of reagent to form a magnesium or lithium indolide. Furthermore, the resulting negative charge on the indole ring donates electron density into the conjugated C2-carbonyl, drastically reducing its electrophilicity and shutting down further reaction.
The Solution: You must protect the indole N-H (e.g., with a Boc, SEM, or TIPS group) prior to the Weinreb reaction. If protection is impossible, you must use a minimum of 2.5 to 3.0 equivalents of the organometallic reagent, though this often leads to messy reaction profiles.
Q2: I increased the equivalents of my organometallic reagent, but now I am seeing a tertiary alcohol byproduct. Doesn't the Weinreb amide prevent over-addition?The Causality: The hallmark of the Weinreb–Nahm synthesis is the formation of a stable, 5-membered cyclic tetrahedral intermediate coordinated by the metal ion (Mg or Li)[1]. This chelate prevents the intermediate from collapsing into a ketone, which would otherwise react with a second equivalent of nucleophile to form a tertiary alcohol[4]. However, this chelate is only thermodynamically stable at low temperatures. If your reaction mixture warms above 0 °C before quenching, or if your quench is exothermic and localized, the intermediate collapses prematurely in the presence of excess organometallic reagent.
The Solution: Strictly maintain the reaction at -78 °C to 0 °C. Perform a "reverse quench" or ensure rapid, vigorous stirring while adding cold (0 °C) 1M HCl or saturated NH₄Cl. The acidic environment rapidly protonates the intermediate and breaks the metal chelate, safely releasing the ketone.
Q3: I protected the indole N-H with a Boc group, but my Grignard addition is still sluggish. How can I drive the reaction to completion?The Causality: Even when protected, N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is a highly electron-rich system. The 6-methoxy group donates electron density through the indole π-system directly to the C2 position, rendering the carbonyl carbon significantly less electrophilic than a typical aliphatic Weinreb amide.
The Solution: Switch from a standard Grignard reagent to a more nucleophilic organolithium (RLi), or utilize an organocerium reagent. By stirring your Grignard reagent with anhydrous CeCl₃ at -78 °C, you form an organocerium species. Cerium is highly oxophilic and acts as a built-in Lewis acid, activating the stubborn C2-carbonyl while simultaneously reducing the basicity of the nucleophile.
Part 2: Quantitative Data Presentation
The table below demonstrates the impact of N-protection and reagent selection on the overall yield of the target indolyl ketone.
Clean reaction profile; some unreacted SM remains.
4
N-Boc Protected
RLi (1.2)
None
-78
85%
Rapid conversion; strict temperature control required.
5
N-Boc Protected
RMgBr (1.5)
CeCl₃ (1.5)
-78 to 0
92%
Excellent yield; no over-addition detected.
Part 3: Mechanistic Workflow Visualization
Reaction pathway for ketone synthesis from unprotected vs. protected indole Weinreb amides.
Part 4: Self-Validating Experimental Protocols
Protocol A: Self-Validating N-Boc Protection
This protocol eliminates the acidic N-H proton, preventing reagent quenching and indolide formation.
Setup: Dissolve N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly reactive N-Boc-pyridinium intermediate.
Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature.
Self-Validation (In-Process Control): The starting material is highly polar due to the N-H hydrogen bond donor. By TLC (Hexanes/EtOAc 1:1), the starting material (Rf ~0.2) must be completely consumed. A successful reaction is indicated by a distinct, less polar spot (Rf ~0.6) that is strongly UV active. If the Rf ~0.2 spot persists, add an additional 0.2 eq of Boc₂O.
Workup: Wash with 0.1M HCl to remove DMAP, followed by brine. Dry over Na₂SO₄ and concentrate.
This protocol utilizes oxophilic cerium to overcome the electron-rich nature of the 6-methoxyindole core.
CeCl₃ Activation (Critical Step): Place CeCl₃·7H₂O in a Schlenk flask. Heat to 140 °C under high vacuum (< 0.1 mbar) for 2 hours.
Self-Validation: The resulting anhydrous CeCl₃ (1.5 eq) must be a free-flowing white powder. Any clumping indicates residual hydration, which will violently destroy your Grignard reagent.
Organocerium Formation: Suspend the anhydrous CeCl₃ in dry THF and cool to -78 °C. Dropwise add your chosen Grignard reagent (1.5 eq). Stir for 1 hour at -78 °C.
Self-Validation: The mixture will change from a colorless/pale suspension to a deep yellow/orange hue, visually confirming the transmetalation to the organocerium species.
Nucleophilic Addition: Dissolve the N-Boc protected Weinreb amide (from Protocol A, 1.0 eq) in a minimum volume of dry THF and add it dropwise to the organocerium mixture at -78 °C.
Monitoring: Stir for 2 hours at -78 °C.
Self-Validation: Quench a 0.1 mL aliquot in cold saturated NH₄Cl and check via TLC (Hexanes/EtOAc 7:3). The protected amide (Rf ~0.4) should disappear, replaced by the ketone product (Rf ~0.6).
Quench & Workup: While strictly maintaining the flask at -78 °C, pour the reaction mixture into a vigorously stirring beaker of cold (0 °C) saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate.
References
Title: Weinreb ketone synthesis - Wikipedia
Source: wikipedia.org
URL: [Link]
Minimizing over-addition side reactions with indole Weinreb amides
Welcome to the Technical Support Portal for complex organometallic transformations. This guide is specifically engineered for researchers and drug development professionals experiencing chemoselectivity issues—specifical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Portal for complex organometallic transformations. This guide is specifically engineered for researchers and drug development professionals experiencing chemoselectivity issues—specifically over-addition (tertiary alcohol formation) —when reacting indole-based Weinreb amides with Grignard or organolithium reagents.
Part 1: Symptom Diagnostics & Mechanistic FAQ
Q: The Weinreb mechanism relies on a stable chelated intermediate. Why is my indole substrate bypassing this and forming a tertiary alcohol?A: The textbook Weinreb ketone synthesis prevents over-addition because the nucleophile forms a stable, five-membered cyclic tetrahedral intermediate chelated by the metal (e.g., Mg or Li) and the methoxy oxygen[1]. This intermediate is designed to survive until the aqueous quench. However, the indole core is inherently electron-rich. If your indole nitrogen is unprotected (N-H), the first equivalent of your Grignard reagent acts as a base, generating an indolyl anion. This anion is a powerful electron donor. The electron density conjugates through the aromatic system to the carbonyl carbon, destabilizing the chelate and prematurely expelling the N-methoxy-N-methylamine leaving group. The resulting in-situ ketone is highly electrophilic and immediately consumes a second equivalent of the Grignard reagent, yielding the tertiary alcohol over-addition product[1][2].
Q: How does protecting the indole nitrogen prevent this premature collapse?A: Protecting the indole nitrogen with an electron-withdrawing group (EWG) such as N-Boc (tert-butyloxycarbonyl) or N-Ts (tosyl) serves a dual purpose. First, it removes the acidic N-H proton, ensuring your Grignard reagent acts strictly as a nucleophile rather than a base. Second, the EWG pulls electron density away from the indole ring. This reduces the conjugative "push" toward the carbonyl carbon, significantly increasing the half-life of the chelated tetrahedral intermediate at cryogenic temperatures.
Q: I am forced to use an unprotected indole for downstream steps. How can I suppress over-addition?A: If protection is impossible, you must meticulously control the stoichiometry and the coordination environment. First, use exactly 2.05 to 2.1 equivalents of the Grignard reagent—one to deprotonate the N-H, and one for the nucleophilic addition. Second, the addition of one equivalent of MgBr₂·THF complex is highly recommended. The excess magnesium acts as a Lewis acid buffer, reinforcing the chelation of the tetrahedral intermediate and preventing the oxidative discolorations notorious in 3-indolyl systems[3]. Finally, strict cryogenic control (-78 °C) is non-negotiable[2].
Q: Does the choice of coupling agent during the Weinreb amide synthesis affect downstream Grignard additions?A: Indirectly, yes. Impurities from the amidation step (such as unreacted N,O-dimethylhydroxylamine or residual coupling reagents) can consume Grignard equivalents unpredictably. We recommend synthesizing the Weinreb amide using clean, efficient coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in THF, which quantitatively form the activated ester and yield high-purity amides without complex purification[4].
Part 2: Quantitative Substrate Analysis
To assist in experimental design, the following table summarizes the causal relationship between indole protecting groups, intermediate stability, and the resulting chemoselectivity.
Indole Protecting Group
Electronic Property
Eq. of Grignard Required
Intermediate Stability
Typical Ketone Yield
Over-Addition (Tert-Alcohol)
None (N-H)
Strong Donor (as anion)
2.05 - 2.10
Low
35 - 50%
High (>30%)
N-Methyl
Moderate Donor
1.05 - 1.10
Moderate
60 - 70%
Moderate (10 - 20%)
N-Boc
Electron Withdrawing
1.05 - 1.10
High
> 85%
Low (<5%)
N-Ts
Strong Electron Withdrawing
1.05 - 1.10
Very High
> 90%
Trace (<1%)
Part 3: Pathway & Workflow Visualization
Fig 1: Mechanistic divergence of the tetrahedral intermediate leading to target ketone vs. over-addition.
Fig 2: Decision matrix for indole Weinreb amide functionalization to prevent over-addition.
(Note: Diagrams are optimized for a maximum width of 760px to ensure high-fidelity rendering across laboratory informatics platforms).
Part 4: Validated Experimental Protocols
The following protocol is a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Protocol: Optimized Grignard Addition to N-Boc Indole Weinreb Amide
Objective: Synthesize the target mono-addition ketone with <5% over-addition.
Causality Focus: We utilize an N-Boc protecting group to withdraw electron density from the indole ring, stabilizing the tetrahedral intermediate. A methanol pre-quench is employed to safely destroy excess nucleophile prior to the aqueous phase, preventing exothermic collapse[2].
Step 1: System Preparation & Dehydration
Action: Dissolve the N-Boc indole Weinreb amide in anhydrous THF (0.1 M). Stir over activated 4Å molecular sieves for 30 minutes under an Argon atmosphere.
Causality: Trace water consumes the Grignard reagent, throwing off precise stoichiometry and generating Mg(OH)X species that disrupt the vital chelation of the intermediate.
IPC / Self-Validation Check: Perform a Karl Fischer titration on a 1 mL aliquot. Proceed only if water content is <50 ppm.
Step 2: Cryogenic Equilibration
Action: Submerge the reaction flask in a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Causality: The tetrahedral intermediate's stability is highly temperature-dependent. Warmer temperatures provide the activation energy required for the N-methoxy group to be expelled.
IPC / Self-Validation Check: Insert an internal thermocouple probe. The internal temperature must read ≤ -75 °C before proceeding.
Step 3: Nucleophile Addition
Action: Add the Grignard reagent (1.05 eq) dropwise down the side of the flask over 30 minutes using a syringe pump.
Causality: Dropwise addition along the chilled glass prevents localized heating and concentration spikes that drive the reaction kinetics toward premature collapse and over-addition.
IPC / Self-Validation Check: 15 minutes post-addition, extract a 50 µL aliquot, quench in cold NH₄Cl, and spot on a TLC plate (UV/KMnO₄). The Weinreb amide spot should be completely consumed. If starting material persists, add an additional 0.05 eq of Grignard. Do not exceed 1.15 eq total.
Step 4: The Methanol Pre-Quench (Critical Step)
Action: At -78 °C, rapidly inject 2.0 equivalents of anhydrous methanol.
Causality: Methanol gently protonates any unreacted Grignard reagent and stabilizes the tetrahedral intermediate without the massive exotherm associated with an aqueous quench. This prevents unreacted Grignard from attacking the ketone the moment the intermediate collapses[2].
IPC / Self-Validation Check: Observe a mild evolution of gas (e.g., methane/ethane). The internal temperature must not spike above -65 °C.
Step 5: Aqueous Quench and Isolation
Action: Remove the cooling bath and immediately add saturated aqueous NH₄Cl. Extract with EtOAc.
Causality: The acidic aqueous environment fully collapses the intermediate into the target ketone only after all competing nucleophiles have been neutralized.
IPC / Self-Validation Check: Phase separation should be clean. Crude ¹H NMR should show the complete disappearance of the N-methoxy protons (~3.2 ppm) and the N-methyl protons (~3.0 ppm), confirming successful conversion to the ketone.
Technical Support Center: Troubleshooting Solubility Issues of 6-Methoxy Indoles in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenge of solubilizing 6-methoxy i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenge of solubilizing 6-methoxy indoles in aqueous media. Drawing from established scientific principles and extensive field experience, this resource offers troubleshooting strategies and foundational knowledge to ensure the success of your experiments.
Introduction: The Solubility Challenge of 6-Methoxy Indoles
Indole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] The 6-methoxy indole scaffold, in particular, is a versatile building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[4][5] However, the inherent lipophilicity of the indole ring, often compounded by the methoxy group, leads to poor aqueous solubility.[6][7] This presents a significant hurdle in various experimental settings, from in vitro biological assays to formulation development, as low solubility can lead to inaccurate results and hinder the assessment of a compound's therapeutic potential.[8][9]
This guide provides a structured approach to understanding and overcoming these solubility challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Question 1: My 6-methoxy indole derivative is not dissolving in my aqueous buffer. What is my first step?
When direct dissolution in an aqueous buffer fails, the initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[10]
Causality: The organic solvent disrupts the intermolecular forces between the 6-methoxy indole molecules, allowing them to be solvated. Upon dilution into the aqueous buffer, the goal is to achieve a final concentration that is below the compound's aqueous solubility limit, while keeping the organic solvent concentration low enough to not affect the experiment (typically <0.5% - 1%).[10]
Recommended Protocol: Preparing a Stock Solution
Solvent Selection: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating stock solutions due to its ability to dissolve a broad range of compounds.[10] Other options include ethanol, methanol, or polyethylene glycol (PEG 400).[11][12][13]
Preparation:
Weigh a precise amount of your 6-methoxy indole derivative.
Add a small volume of the chosen organic solvent to the solid compound.
Gently vortex or sonicate the mixture until the solid is completely dissolved.
Add more solvent to reach the desired final stock concentration (e.g., 10 mM, 50 mM).
Dilution into Aqueous Media:
To minimize precipitation, add the stock solution to the aqueous buffer while vortexing vigorously. This ensures rapid dispersion.[13]
Always add the stock solution to the buffer, not the other way around.
If precipitation still occurs upon dilution, proceed to the next troubleshooting steps.
Question 2: I've prepared a stock solution in DMSO, but my 6-methoxy indole derivative precipitates when I dilute it into my aqueous buffer. What's next?
Precipitation upon dilution indicates that the final concentration in the aqueous medium exceeds the compound's solubility limit, even with a small amount of co-solvent. The following strategies can be employed to overcome this.
Strategy 1: pH Adjustment
Causality: The solubility of many organic compounds, including indole derivatives, can be significantly influenced by the pH of the solution.[14][15] The indole nitrogen is weakly acidic, and other functional groups on your specific derivative may be ionizable.[10] Altering the pH can lead to the protonation or deprotonation of these groups, increasing the molecule's polarity and, consequently, its aqueous solubility.[16]
Experimental Workflow:
Determine the pKa: If possible, determine the pKa of your 6-methoxy indole derivative. This will guide the optimal pH for solubilization.
For Weakly Basic Derivatives: Lowering the pH of the aqueous buffer can lead to protonation and a significant increase in solubility.[10]
For Weakly Acidic Derivatives: Increasing the pH can enhance solubility through deprotonation.[10]
Titration: Perform a small-scale titration experiment. Prepare a suspension of your compound in water and incrementally add small amounts of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution.
Buffer Selection: Once an appropriate pH is identified, select a buffer system that can maintain that pH.
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting the solubility of 6-methoxy indoles.
Strategy 2: Utilizing Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[17] This makes the environment more favorable for dissolving hydrophobic molecules like 6-methoxy indoles.[11][18]
Commonly Used Co-solvents:
Co-solvent
Typical Concentration Range
Notes
Ethanol
1-20%
Generally well-tolerated in many biological assays.[11]
Propylene Glycol
1-20%
A common vehicle in pharmaceutical formulations.[11]
Polyethylene Glycol 400 (PEG 400)
1-50%
Effective for a wide range of poorly soluble compounds.[10]
Glycerin
1-20%
Another frequently used co-solvent in drug formulations.[11]
Experimental Protocol: Co-solvent Screening
Prepare a series of aqueous buffers containing different co-solvents at various concentrations.
Add your 6-methoxy indole derivative to each buffer system.
Agitate the samples (e.g., using a shaker or vortex) for a set period (e.g., 24 hours) to reach equilibrium.
Visually inspect for dissolution and, if necessary, quantify the solubility using a suitable analytical method (e.g., HPLC, UV-spectroscopy).[19][20]
Strategy 3: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][21] They can encapsulate poorly soluble "guest" molecules, like 6-methoxy indoles, within their cavity, forming an inclusion complex.[][23] This complex shields the hydrophobic part of the indole from the aqueous environment, thereby increasing its apparent solubility.[10][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[10]
Preparation: Weigh the required amounts of your 6-methoxy indole derivative and hydroxypropyl-β-cyclodextrin (a common starting molar ratio is 1:1).
Paste Formation: Place the HP-β-CD in a mortar and add a small amount of an ethanol/water solution to form a uniform paste.[10]
Kneading: Add the 6-methoxy indole to the paste and knead the mixture for 45-60 minutes.[10] Maintain a paste-like consistency by adding a few more drops of the ethanol/water solution if it becomes too dry.[10]
Drying: Dry the resulting paste (e.g., in an oven at a controlled temperature or under vacuum) to obtain a solid powder.
Solubility Testing: Test the solubility of the resulting powdered inclusion complex in your aqueous buffer.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of 6-methoxyindole?
6-Methoxyindole is an organic compound with the molecular formula C9H9NO and a molecular weight of approximately 147.18 g/mol .[4][25] It typically appears as an off-white to pale pink or white to light yellow solid.[4][6] It is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide, but has limited solubility in water.[6][26]
Q2: How does the methoxy group at the 6-position influence solubility?
The methoxy group (-OCH3) can have a dual effect. While it can participate in hydrogen bonding, its overall contribution is to increase the lipophilicity (fat-solubility) of the indole molecule, which generally decreases its solubility in aqueous media.[6]
Q3: Are there other, more advanced methods to improve solubility for formulation development?
Yes, for drug development purposes where simple solutions may not suffice, several advanced formulation strategies can be employed:
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9][29] This can be achieved through techniques like micronization.[9]
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[9] This can be achieved through methods like hot-melt extrusion or spray drying.
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that is designed to overcome pharmaceutical challenges like poor solubility.[30] The prodrug is converted to the active parent drug in vivo.[10]
Lipid-Based Formulations: These systems use lipophilic excipients to dissolve the drug, presenting it in a form that is more readily absorbed.[29]
Relationship Between pH and Solubility of an Ionizable 6-Methoxy Indole Derivative
Caption: The impact of pH on the ionization state and resulting aqueous solubility of a 6-methoxy indole with ionizable functional groups.
Q4: How can I accurately measure the solubility of my 6-methoxy indole derivative?
Accurate solubility measurement is crucial for understanding your compound's behavior. The "shake-flask" method is considered the gold standard.[31]
Simplified Shake-Flask Method Protocol:
Add an excess amount of your 6-methoxy indole derivative to a vial containing your aqueous buffer of interest.
Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
After agitation, allow the undissolved solid to settle.
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. It is often necessary to filter or centrifuge the sample.
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as:
PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Chem-Impex. 6-Methoxyindole.
PharmaTutor. (2020, February 18).
CymitQuimica. CAS 3189-13-7: 6-Methoxyindole.
Academia.edu.
PubMed. (2024, August 15). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy.
PubMed. 1-(2-Alkanamidoethyl)
PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
Wikipedia. Cosolvent.
PubChem. 6-Methoxy-1H-indole.
Benchchem.
ChemContract Research. (2026, March 11). 6-Methoxyindole (CAS 3189-13-7).
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
ChemicalBook. 6-Methoxyindole (CAS 3189-13-7).
PubMed. (2011, April 15). Design and synthesis of 1-(2-alkanamidoethyl)
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
SciSpace. (2018, September 15).
BOC Sciences.
Alfa Chemistry. CAS 3189-13-7 6-Methoxyindole.
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Taylor & Francis. Cosolvent – Knowledge and References.
PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
SpringerLink. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
Course Hero. (2024, September 24). Solubility test for Organic Compounds.
Sisco Research Laboratories Pvt. Ltd.
ACS Publications. (2023, January 27).
PharmaTutor. (2025, August 25).
MDPI. (2024, October 9).
EurekAlert!. (2023, April 30).
SciELO.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
ResearchGate. (2015, July 10).
ThermoFisher. 6-Methoxyindole, 98+% 250 mg.
Expii. Effect of pH on Solubility — Overview & Examples.
Benchchem. Fundamental chemical properties of 5-Methoxyindole.
ResearchGate. (2025, August 9). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7.
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
PMC. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
Purification strategies for N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating indole-based intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating indole-based intermediates. N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 1630937-31-3) is a highly valuable Weinreb amide intermediate, typically utilized for the controlled synthesis of indole-2-ketones or subsequent reduction to indole-2-carbaldehydes [1, 3].
However, its structural features—specifically the unprotected, hydrogen-bond-donating indole N-H paired with the hydrogen-bond-accepting Weinreb amide and 6-methoxy groups—create significant purification bottlenecks. This guide is designed to deconstruct these challenges, explaining the chemical causality behind each issue and providing self-validating, step-by-step protocols to ensure high-purity isolation.
Part 1: Diagnostic Purification Workflow
Before diving into specific troubleshooting steps, consult the decision matrix below to determine the most efficient purification trajectory for your crude reaction mixture.
Decision matrix for the purification of indole-2-carboxamide Weinreb amides.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my product severely streak on normal-phase silica gel, and how can I resolve this?
The Causality:
The unprotected indole N-H acts as a strong hydrogen bond donor. Simultaneously, the Weinreb amide carbonyl and the 6-methoxy oxygen act as hydrogen bond acceptors. During normal-phase chromatography, these functional groups create transient, strong intermolecular hydrogen-bonding networks with the acidic silanol groups (Si-OH) on the silica stationary phase. This causes the compound to continuously bind and release at different rates, resulting in severe tailing or streaking across multiple fractions.
The Solution:
Deactivate the acidic silanol sites dynamically by adding a basic modifier to your mobile phase.
Step-by-Step Chromatography Protocol:
Solvent Preparation: Prepare your primary eluent (typically 30-50% EtOAc in Hexanes or 2-5% MeOH in DCM).
Modifier Addition: Add 1% (v/v) Triethylamine (Et₃N) to the mobile phase.
Column Equilibration: Pre-equilibrate the silica gel column with at least 3 column volumes (CV) of the Et₃N-doped solvent system to fully deactivate the silanol sites before loading the sample.
Sample Loading: Dissolve the crude mixture in a minimum volume of DCM (or DCM with a drop of DMF if solubility is poor) and load it onto the column.
Elution: Elute the column using a gradient, monitoring the fractions via TLC (UV active at 254 nm).
Validation Checkpoint (Self-Validating System):
To confirm that the streaking is resolved and the compound is not degrading, perform a 2D-TLC on a collected fraction. Spot the sample in the corner of a square TLC plate, run it in one dimension, dry it, rotate the plate 90 degrees, and run it again. If the compound forms a single spot perfectly on the diagonal, it is pure and stable. If it streaks off the diagonal, degradation is occurring, indicating the modifier concentration is insufficient.
Q2: I am seeing co-elution of my Weinreb amide with coupling reagent byproducts. How do I separate them?
The Causality:
Weinreb amidation of indole-2-carboxylic acids frequently utilizes coupling agents like HATU or EDC [1, 4]. The resulting byproducts (e.g., tetramethylurea from HATU, or urea derivatives from EDC) possess similar polarities to the target Weinreb amide, causing them to co-elute during silica gel chromatography.
The Solution:
Exploit the differential solubility of these byproducts in aqueous media through a rigorous, pH-controlled washing protocol prior to any chromatography.
Step-by-Step Aqueous Workup Protocol:
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent with high partition efficiency for amides (e.g., EtOAc or 2-MeTHF).
Acidic Wash: Wash the organic layer twice with 1M HCl (or 5% aqueous KHSO₄). Causality: This protonates and removes unreacted N,O-dimethylhydroxylamine and basic coupling byproducts.
Basic Wash: Wash the organic layer twice with saturated aqueous NaHCO₃. Causality: This deprotonates any unreacted 6-methoxy-1H-indole-2-carboxylic acid, pulling it into the aqueous phase.
Desalting/DMF Removal: If DMF was used as the reaction solvent, wash the organic layer with 5% aqueous LiCl (3 times). Lithium chloride drastically increases the partition coefficient of DMF into the aqueous phase.
Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Checkpoint (Self-Validating System):
Obtain a crude ¹H NMR spectrum before proceeding to chromatography. The complete disappearance of the sharp singlet at ~2.8 ppm (characteristic of tetramethylurea) confirms the successful aqueous purging of HATU byproducts.
Q3: Is there a synthetic strategy to avoid column chromatography entirely for this compound?
The Causality:
Yes. The reliance on chromatography is often dictated by the choice of coupling reagent. By switching to a reagent that generates exclusively water-soluble byproducts—such as T3P (Propylphosphonic anhydride)—you can bypass the column entirely [2]. T3P forms water-soluble phosphonate salts post-coupling, which are quantitatively removed during a mild basic wash.
Step-by-Step T3P Protocol:
Suspend 6-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in EtOAc (0.2 M).
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes.
Dropwise, add T3P (50% solution in EtOAc, 1.5 eq) at room temperature.
Stir until LC-MS indicates complete conversion (typically 2-4 hours).
Quench with water, separate the layers, and wash the organic phase with saturated NaHCO₃ and brine.
Concentrate the organic layer. The resulting solid is typically >95% pure and can be directly recrystallized from EtOAc/Hexanes.
Part 3: Quantitative Data & Solvent Systems
To facilitate rapid method transfer and experimental planning, the following table summarizes the expected quantitative parameters for the isolation of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide.
Table 1: Quantitative Chromatographic & Partitioning Data
Parameter
Condition / Solvent System
Expected Value / Outcome
Rf Value (Normal Phase)
50% EtOAc in Hexanes
~0.35 - 0.45
Rf Value (Polar System)
5% MeOH in DCM
~0.40 - 0.50
Modifier Efficacy
1% Et₃N in Mobile Phase
Reduces peak tailing by >80%; sharpens elution bands.
Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies
National Institutes of Health (NIH)[Link]
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution
ACS Publications[Link]
Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13
Journal of Medicinal Chemistry - ACS Publications[Link]
Troubleshooting
Preventing hydrolysis of N-methoxy-N-methyl amides during workup
Preventing Hydrolysis and Maximizing Yields of N-Methoxy-N-Methyl Amides Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield l...
Author: BenchChem Technical Support Team. Date: March 2026
Preventing Hydrolysis and Maximizing Yields of N-Methoxy-N-Methyl Amides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses during the isolation of N-methoxy-N-methyl amides (Weinreb amides). While these compounds are universally celebrated for forming highly stable tetrahedral intermediates during organometallic additions[1], the isolated amide itself is not invincible.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you prevent product degradation during aqueous workup.
Mechanistic Causality: Why Do Weinreb Amides Hydrolyze?
The very structural feature that makes the Weinreb amide an exceptional acylating agent—the polarized N–O bond—also dictates its vulnerability during workup. The adjacent oxygen atom decreases the electron density on the nitrogen, reducing the resonance stabilization of the amide bond[1]. Consequently, the carbonyl carbon is more electrophilic than that of a standard aliphatic amide.
While the chelated tetrahedral intermediate formed during Grignard or organolithium addition is remarkably stable and requires an aqueous quench to deliberately hydrolyze into the desired ketone[2], the intact Weinreb amide is susceptible to unintended hydrolysis back to the carboxylic acid if exposed to concentrated, strong basic conditions[3] or prolonged hot acidic environments.
Diagram 1: Mechanistic pathways of Weinreb amide stability and hydrolysis during workup.
Troubleshooting & FAQs
Q1: My EDCI-mediated Weinreb amide synthesis showed full conversion by TLC, but after a 1N HCl and 1N NaOH workup, my yield is abysmal. What happened?Causality & Insight: Standard peptide coupling workups rely on harsh pH extremes to remove unreacted starting materials. However, washing a Weinreb amide with 1N NaOH provides the thermodynamic driving force for hydroxide-mediated nucleophilic acyl substitution, cleaving the N-O bond and reverting the product to a carboxylate salt[3].
Actionable Fix: Replace 1N NaOH with saturated aqueous
NaHCO3
. Replace 1N HCl with a milder acid like 10% aqueous citric acid or saturated
NaHSO4
.
Q2: I used ethyl acetate (EtOAc) for my extraction, and my NMR shows a mixture of acetic acid, ethanol, and hydrolyzed product. Is the solvent to blame?Causality & Insight: Yes. When using strong acids (like 1N HCl) to quench reactions, EtOAc can undergo acid-catalyzed ester hydrolysis. The resulting acetic acid and ethanol complicate your crude mixture, and the localized high concentration of acid at the biphasic interface accelerates the hydrolysis of your Weinreb amide[4].
Actionable Fix: Switch your extraction solvent to Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). DCM is inert to these aqueous washes and provides superior partitioning.
Q3: I left my basic aqueous wash in the separatory funnel overnight because of a stubborn emulsion. Is my product gone?Causality & Insight: Most likely. Base-catalyzed hydrolysis of amides is generally slow, but prolonged interfacial contact in an emulsion maximizes the exposure of the electrophilic Weinreb carbonyl to hydroxide ions.
Actionable Fix: Never leave a biphasic mixture containing extreme pH unattended. Break emulsions immediately by adding brine, a minimal amount of methanol, or by filtering the entire biphasic mixture through a pad of Celite.
Hydrolysis Risk Factors & Mitigation Matrix
Workup Parameter
High-Risk Condition
Mechanistic Consequence
Optimized Alternative
Aqueous Base
1.0 M NaOH
Hydroxide attack at the carbonyl leads to irreversible formation of the carboxylate salt.
Saturated
NaHCO3
Aqueous Acid
1.0 M HCl
Protonation of the carbonyl oxygen accelerates water attack and N-O cleavage.
10% Citric Acid or Sat.
NH4Cl
Extraction Solvent
Ethyl Acetate (EtOAc)
Acid-catalyzed hydrolysis of the solvent generates acetic acid, altering the pH and driving side reactions.
Dichloromethane (DCM) or MTBE
Phase Separation
Emulsion > 30 mins
Prolonged interfacial exposure to aqueous extremes drives thermodynamic degradation.
Break immediately with Brine or Celite filtration
Optimized Workup Workflow
Diagram 2: Decision tree for the optimized, hydrolysis-free extraction of Weinreb amides.
Self-Validating Experimental Protocol
To guarantee the integrity of your product, utilize this self-validating protocol for the synthesis and workup of Weinreb amides via 1,1'-Carbonyldiimidazole (CDI) activation. This method avoids the harsh conditions that lead to hydrolysis[5].
Activation: Add the carboxylic acid to a round-bottom flask containing DCM. Add CDI in one portion.
Validation Checkpoint: Observe the evolution of
CO2
gas. The reaction must transition from a heterogeneous mixture to a clear, homogeneous solution, confirming complete activation to the acyl imidazole[5].
Amidation: After stirring for 45 minutes, add N,O-dimethylhydroxylamine hydrochloride in one portion.
Validation Checkpoint: The solution will turn cloudy white, indicating the displacement of imidazole and the formation of the desired amide[5]. Stir for 6 hours.
Mild Acidic Quench: Quench the reaction with an equal volume of 10% aqueous citric acid (or 1M HCl strictly monitored for less than 10 minutes) and stir vigorously.
Validation Checkpoint: Check the pH of the aqueous layer using pH paper. It should read ~4. This ensures the complete protonation and partitioning of imidazole into the aqueous layer without hydrolyzing the Weinreb amide.
Phase Separation: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
Validation Checkpoint: Spot both layers on a TLC plate under UV light. The Weinreb amide must be exclusively in the organic phase (bottom DCM layer).
Mild Basic Wash: Wash the combined organic layers with a 1:1 mixture of brine and saturated
NaHCO3
.
Validation Checkpoint: Observe the cessation of bubbling, confirming the complete neutralization and removal of residual acidic species[5].
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and remove the solvent in vacuo by rotary evaporation to afford the pure, intact Weinreb amide.
[4] The Growing Synthetic Utility of Weinreb′s Amide. ResearchGate.[Link]
[2] Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.[Link]
[3] ADME-Guided Design and Synthesis of Aryloxanyl Pyrazolone Derivatives to Block Mutant Superoxide Dismutase 1 (SOD1) Cytotoxicity and Protein Aggregation. PMC - NIH.[Link]
Optimization of coupling reagents for indole-2-carboxylic acid amidation
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the ami...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the amidation of indole-2-carboxylic acids.
Indole-2-carboxylic acids present unique synthetic hurdles. The electron-rich nature of the fused pyrrole ring conjugates with the C2-carbonyl, reducing the electrophilicity of the activated ester intermediate. Furthermore, the adjacent indole N-H introduces local steric bulk and potential hydrogen-bonding networks that can impede nucleophilic attack. Consequently, traditional carbodiimide-based reagents (e.g., EDC/HOBt) often result in sluggish kinetics and high rates of unreactive N-acylurea byproduct formation.
This guide provides field-proven optimization strategies, self-validating protocols, and troubleshooting workflows to ensure high-yielding amide bond formation.
I. Reagent Selection Workflow
Selecting the correct coupling reagent is the most critical variable in indole-2-carboxylic acid amidation. The decision is primarily driven by the nucleophilicity of the amine and the scale of the reaction.
Decision matrix for selecting the optimal coupling reagent for indole-2-carboxylic acid amidation.
II. Quantitative Comparison of Coupling Reagents
To facilitate rapid decision-making, the following table synthesizes the performance metrics of common coupling reagents when applied specifically to deactivated heterocyclic carboxylic acids.
Coupling Reagent
Active Intermediate
Relative Reactivity
Byproduct Profile
Downstream Purification
Recommended Use Case
HATU
HOAt ester
Very High
Tetramethylurea, HOAt
Difficult (Requires chromatography)
Discovery scale, highly hindered or electron-deficient amines[1].
T3P
Mixed phosphonic anhydride
High
Water-soluble phosphonic acids
Easy (Aqueous wash only)
Process scale-up (>5g), unhindered amines, green chemistry[2].
PyBOP
HOBt ester
Moderate-High
Pyrrolidine derivatives, HOBt
Moderate
Peptide synthesis, moderate steric hindrance.
EDC/HOBt
HOBt ester
Low-Moderate
Urea derivatives, HOBt
Moderate
Simple primary aliphatic amines only.
III. Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. By monitoring specific intermediate states, you can isolate failures to a specific mechanistic step.
HATU is the gold standard for difficult couplings. It leverages a neighboring group effect from the 7-azabenzotriazole nitrogen, which stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction[3][4].
Pre-Activation: Dissolve the indole-2-carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir at room temperature for 20 minutes.
Causality: HATU reacts rapidly with the carboxylate to form an unstable O-acyl(tetramethyl)isouronium salt, which immediately rearranges to the highly reactive HOAt-active ester[3][5]. Pre-activation prevents the amine from reacting directly with HATU to form unreactive guanidinium byproducts.
Validation Checkpoint: Analyze a 1 µL aliquot via LC-MS. The complete disappearance of the starting acid mass and the appearance of the HOAt-ester adduct confirms successful activation.
Coupling: Add the target amine to the reaction mixture. Stir at room temperature for 2–12 hours.
Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with water.
Exhaustive Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and 5% aqueous LiCl or Brine (3x).
Causality: Tetramethylurea (a byproduct of HATU) and DMF are highly polar and can poison downstream biological assays[5]. Repeated aqueous/LiCl washes partition these impurities into the aqueous phase.
Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Propylphosphonic anhydride (T3P) is a cyclic anhydride that converts the carboxylic acid oxygen into a superior leaving group. It is non-explosive, less allergenic than HATU/HOBt, and generates strictly water-soluble byproducts[2][6].
Reagents: Indole-2-carboxylic acid (1.0 eq), Amine (1.05 eq), T3P (50 wt% solution in EtOAc, 1.5 eq), DIPEA or Pyridine (3.0 eq), EtOAc or 2-MeTHF (0.5 M).
Suspension: Combine the indole-2-carboxylic acid, amine, and base in EtOAc. Cool the mixture to 0 °C.
Causality: Unlike HATU, T3P does not readily react with amines to form dead-end complexes, allowing for a "one-pot" setup. Cooling prevents the exothermic degradation of the mixed anhydride intermediate.
Activation: Dropwise add the T3P solution.
Propagation: Warm the reaction to room temperature and stir for 4–24 hours. (For highly deactivated anilines, heating to 60 °C may be required).
Validation Checkpoint: TLC monitoring (Hexanes/EtOAc). The product spot should appear while the acid spot diminishes. T3P does not stain strongly under UV, making TLC interpretation straightforward.
Aqueous Workup: Wash the reaction mixture directly with water (2x), 1M HCl (1x), and saturated NaHCO₃ (1x).
Causality: The phosphonic acid byproducts of T3P are entirely water-soluble[6][7]. This step acts as a self-purifying mechanism, leaving only the target amide in the organic layer.
Isolation: Concentrate the organic layer to yield the crude product, which is often >95% pure by NMR.
IV. Troubleshooting Guides & FAQs
Q1: My indole-2-carboxylic acid coupling is yielding <20% with standard EDC/HOBt. What is the mechanistic failure?A: Indole-2-carboxylic acids are electronically deactivated compared to aliphatic acids. The electron-rich indole ring conjugates with the carbonyl, reducing the electrophilicity of the activated ester. Furthermore, EDC-activated intermediates are prone to rearranging into unreactive N-acylureas before a sluggish amine can attack. Switching to a uronium-based reagent like HATU accelerates the reaction via the neighboring group effect, bypassing the degradation pathway[3][4][5].
Q2: I am using HATU, but my NMR shows a massive singlet around 2.8 ppm. How do I remove it?A: That singlet is tetramethylurea, a highly polar byproduct released during the nucleophilic attack on the HOAt-active ester[3][5]. Because it frequently co-elutes with polar amides, standard chromatography often fails. To eliminate it, you must perform exhaustive aqueous washes (at least 5 washes with brine or 5% LiCl) prior to column chromatography. If the problem persists, switch your synthesis to Protocol B (T3P), which avoids urea byproducts entirely[6].
Q3: Does the free N-H of the indole ring interfere with the coupling reagents?A: Generally, no. The indole N-H is non-nucleophilic enough that it does not successfully compete with primary or secondary aliphatic/aromatic amines during standard amidation. However, if you use a large excess of coupling reagent (>2.0 eq) or strong bases (like NaH), N-acylation or dimerization can occur. Maintaining strict stoichiometry (1.0 eq acid, 1.1 eq amine, 1.2 eq HATU) and using non-nucleophilic bases like DIPEA minimizes this risk.
Q4: I am trying to couple an extremely electron-deficient amine (e.g., 2-aminothiazole) to indole-2-carboxylic acid, and even HATU is failing. What is the next step?A: When both the acid and the amine are deactivated, standard active esters may not be electrophilic enough. In these extreme cases, you must bypass HOAt esters and generate an in situ acyl fluoride. Using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or treating the acid with cyanuric fluoride generates an acyl fluoride that is highly resistant to hydrolysis but extraordinarily reactive toward weak nucleophiles at elevated temperatures[1].
V. References
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) . ACS Publications. URL:[Link]
HATU - Wikipedia . Wikimedia Foundation. URL:[Link]
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis . ResearchGate. URL:[Link]
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE . AMRI. URL:[Link]
Amine to Amide Mechanism - T3P . Common Organic Chemistry. URL:[Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
Technical Support Center: Troubleshooting the Synthesis of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing purity or yield issues during the synthesis of N,6-dimethoxy-N-methyl-1H-indole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing purity or yield issues during the synthesis of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (a Weinreb amide derivative of 6-methoxy-1H-indole-2-carboxylic acid).
As a Senior Application Scientist, my goal is to provide you with field-proven insights that go beyond basic troubleshooting. We will explore the mechanistic causality behind common failures and provide a self-validating protocol to ensure >98% purity.
Synthesis Workflow & Mechanistic Overview
The synthesis relies on the nucleophilic acyl substitution of an activated 6-methoxy-1H-indole-2-carboxylic acid by N,O-dimethylhydroxylamine. The success of this reaction hinges on complete carboxyl activation and the suppression of competing side reactions (such as N1-acylation of the indole ring).
Workflow for the synthesis of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide.
Q1: My LC-MS shows a significant amount of unreacted 6-methoxy-1H-indole-2-carboxylic acid. Why is the coupling stalling?
Causality: Indole-2-carboxylic acids can exhibit poor solubility in standard non-polar solvents and may form intramolecular hydrogen bonds that slightly hinder the initial carboxylate attack on the coupling reagent. If you add the N,O-dimethylhydroxylamine hydrochloride and base simultaneously with the coupling reagent, the amine (being a strong nucleophile) can outcompete the carboxylic acid for the coupling reagent, forming inactive adducts.
Self-Validating Fix: Implement a pre-activation step. Stir the acid, EDC, and HOBt for 30 minutes at 0 °C before introducing the amine. Validate activation by quenching a small aliquot in methanol; LC-MS should show the methyl ester, confirming the active OBt-ester was formed successfully.
Q2: I am observing a +233 m/z (or similar) impurity that corresponds to N1-acylation. How do I prevent this?
Causality: The indole nitrogen (N1) is weakly nucleophilic but can undergo acylation if an excess of the activated ester is present or if the reaction is driven by an overly strong base (which increases the nucleophilicity of N1).
Self-Validating Fix: Strictly limit the coupling reagent to 1.1–1.2 equivalents. Use a mild, sterically hindered base like N,N-diisopropylethylamine (DIPEA) rather than stronger bases like NaH. Ensure the reaction temperature does not exceed room temperature.
Q3: The target Weinreb amide is formed, but my crude NMR shows massive aliphatic peaks. What is failing in my workup?
Causality: You are likely retaining coupling reagent byproducts. For instance, EDC produces a water-soluble urea, but in the presence of DMF or high concentrations of product, it can partition into the organic layer. HOBt also frequently co-extracts into ethyl acetate.
Self-Validating Fix: Your aqueous workup must exploit the pH-dependent solubility of these byproducts. A 1M HCl wash protonates residual amine and EDC-urea, forcing them into the aqueous phase. A subsequent saturated NaHCO₃ wash deprotonates unreacted starting acid and HOBt (pKa ~ 4.6), removing them.
Troubleshooting logic tree for resolving common purity issues in Weinreb amide synthesis.
Quantitative Comparison of Coupling Strategies
Choosing the right coupling strategy is critical for balancing yield, purity, and ease of purification. The EDC-HOBt method is a highly reliable approach for coupling 6-methoxy-1H-indole-2-carboxylic acid to N,O-dimethylhydroxylamine (1[1]). Alternatively, CDI activation provides a gas-evolving, easily monitored reaction, though imidazole removal requires strict acidic washing (2[2]). Direct conversion of carboxylic acids to Weinreb amides can also be achieved using benzotriazole methodology to prevent racemization in chiral analogs, though this is less critical for the achiral indole framework (3[3]).
This workflow is designed as a self-validating system, incorporating in-process controls (IPCs) to guarantee purity at each stage.
Phase 1: Carboxyl Activation
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 6-methoxy-1H-indole-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq, 12 mmol) followed by EDC·HCl (1.2 eq, 12 mmol).
Pre-activation: Stir at 0 °C for 30 minutes.
IPC 1 (Activation Check): Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester confirms complete formation of the active OBt-ester.
Phase 2: Nucleophilic Coupling
Amine Introduction: To the 0 °C solution, add N,O-dimethylhydroxylamine hydrochloride (1.5 eq, 15 mmol) in one portion.
Base Addition: Dropwise, add DIPEA (3.0 eq, 30 mmol) over 5 minutes. The excess base neutralizes the hydrochloride salt and drives the coupling.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.
IPC 2 (Completion Check): Analyze an aliquot via TLC (Hexanes/EtOAc 1:1) or LC-MS. The starting acid spot/mass should be completely consumed.
Phase 3: Targeted Aqueous Workup
Dilution: Dilute the reaction mixture with EtOAc (10 volumes).
Acidic Wash (Removes basic byproducts): Wash the organic layer with 1M aqueous HCl (3 × 5 volumes). This removes unreacted N,O-dimethylhydroxylamine, DIPEA, and EDC-urea.
Basic Wash (Removes acidic byproducts): Wash with saturated aqueous NaHCO₃ (3 × 5 volumes). This extracts unreacted starting acid and HOBt.
Brine/LiCl Wash (Removes DMF): Wash with 5% aqueous LiCl (2 × 5 volumes) followed by brine (1 × 5 volumes).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide.
References
Source: PubMed Central (NIH)
Title: Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation
Source: ChemSpider Synthetic Pages
URL
Title: An efficient conversion of carboxylic acids into Weinreb amides
Source: Arkivoc
URL
Addressing steric hindrance in reactions of N-methyl indole carboxamides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing synthetic bottlenecks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing synthetic bottlenecks. One of the most notorious challenges in medicinal chemistry is managing the steric hindrance inherent to N-methyl indole carboxamides .
These motifs are critical pharmacophores found in cannabinoid receptor agonists and P2Y12 antagonists[1]. However, the N1-methyl group—especially when combined with adjacent C2 substitutions or bulky amine coupling partners—forces the carboxamide group out of coplanarity with the indole ring. This conformational restriction disrupts conjugation, alters the trajectory of nucleophilic attack, and drastically reduces reaction kinetics.
Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide self-validating protocols to overcome them.
Diagnostic Workflow: Navigating Steric Clashes
Before diving into specific protocols, it is crucial to identify where the steric bottleneck is occurring in your synthetic pathway. The diagram below outlines the standard diagnostic logic we apply when troubleshooting these reactions.
Caption: Workflow for diagnosing and resolving steric hindrance issues in indole carboxamide synthesis.
Q1: Why does my amide coupling of N-methylindole-3-carboxylic acid with bulky secondary amines consistently yield <20% product?A1: The failure stems from a kinetic mismatch. Highly sterically hindered amines (e.g., diisopropylamine) or hindered indole precursors significantly slow down the rate of nucleophilic attack on the activated carboxylic acid[2]. When using standard carbodiimide reagents (like EDC/HOBt), the active ester intermediate has a relatively long half-life. Because the bulky amine attacks so slowly, the active ester is either hydrolyzed back to the starting material by trace water or self-condenses into an unreactive anhydride.
Solution: You must bypass the active ester intermediate. Convert the N-methylindole-3-carboxylic acid directly to an acyl chloride using oxalyl chloride and catalytic DMF, followed by trapping with the amine. Alternatively, Pd-catalyzed one-pot synthesis strategies have proven effective for accessing highly hindered amides like 4-bromo-N,N-diisopropyl-1-methyl-1H-indole-3-carboxamide[3].
Q2: I am using the Curtius rearrangement to synthesize N-(1-methyl-indol-3-yl)amides, but I am isolating a massive amount of a bis-urea byproduct. How do I prevent this?A2: This is a classic side-reaction dictated by steric delay. During the Curtius rearrangement, the indole-3-carboxazide decomposes into an indol-3-yl isocyanate intermediate. If the incoming carboxylic acid is sterically hindered (e.g., containing multiple alpha-methyl groups), the isocyanate will not be trapped quickly enough. Instead, trace moisture hydrolyzes a fraction of the isocyanate to an amine, which rapidly attacks the remaining isocyanate to form the highly stable N,N′-bis(1-methyl-indol-3-yl)urea[4].
Solution: Ensure strictly anhydrous conditions (flame-dried glassware, anhydrous toluene) and use an excess of the trapping carboxylic acid.
Q3: How does the N-methyl group impact transition-metal catalyzed C-H functionalization at the C2 position?A3: In C-H functionalization, the C3-carboxamide acts as a directing group to coordinate the metal (e.g., Rh, Ir, or Co) and bring it into proximity with the C2-H bond. The N1-methyl group creates a steric clash with the C3-carboxamide, forcing the carbonyl oxygen to rotate out of the optimal coplanar geometry required for metal coordination. This poor coordination leads to sluggish reactivity or unwanted directing group translocation[5].
Solution: Switch to highly robust, sterically forgiving catalytic systems like Cp*Co(III), which have demonstrated excellent efficacy in the C-2 functionalization of N-methylindole-1-carboxamides and 3-carboxamides[6].
Quantitative Data: The Impact of Steric Bulk
To illustrate the profound effect of steric hindrance on reaction efficiency, review the summarized data below. Notice how the addition of a single methyl group drastically alters the reaction trajectory.
Table 1: Impact of Alpha-Carbon Steric Bulk on N-(indol-3-yl)amide Yields via Curtius Rearrangement [4]
Trapping Carboxylic Acid
Alpha-Carbon Substitution
Yield of Desired Amide (%)
Bis-urea Byproduct Formation
Propionic acid
1 Methyl group
64%
Low
Isobutyric acid
2 Methyl groups
28%
Moderate
Pivalic acid
3 Methyl groups
13%
High
Phenylacetic acid
1 Phenyl group
75%
Low
2-Phenylpropionic acid
1 Phenyl, 1 Methyl
53%
Moderate
1-Adamantanecarboxylic acid
Bulky Adamantane
6%
Dominant
Table 2: Comparative Coupling Conditions for Hindered Indole-3-carboxylic Acids [3],[2]
Coupling Reagent / Method
Amine Type
Reaction Time
Typical Yield
Failure Mode / Limitation
EDC·HCl / HOBt
Primary (Un-hindered)
12 h
75 - 85%
Fails with secondary amines.
HATU / DIPEA
Secondary (Moderate bulk)
18 h
50 - 65%
Epimerization risk; expensive.
Oxalyl Chloride (Acyl Cl)
Secondary (High bulk)
4 h
80 - 90%
Harsh conditions; incompatible with acid-sensitive groups.
Pd-Catalyzed One-Pot
Secondary (High bulk)
24 h
58 - 65%
Requires specialized Pd catalysts and ligands.
Mechanistic Pathway Visualization
The diagram below maps the kinetic divergence during the synthesis of reversed N-(indol-3-yl)amides. Understanding this bifurcation is key to validating your experimental setup.
Caption: Mechanistic divergence in the Curtius rearrangement of N-methylindole-3-carboxazides.
Self-Validating Experimental Protocols
The following protocols are engineered to provide real-time feedback (self-validation) so you can confirm the reaction is proceeding correctly before committing to workup.
Protocol A: Synthesis of Hindered N-Methylindole-3-carboxamides via Acyl Chloride Activation
Use this method when standard EDC/HATU coupling fails due to bulky secondary amines.
Activation: Suspend N-methylindole-3-carboxylic acid in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C.
Catalysis: Add 2 drops of anhydrous DMF. Validation Check: The solution should remain clear or slightly cloudy with no immediate color change.
Chlorination: Add oxalyl chloride dropwise over 10 minutes. Validation Check: You must observe immediate and vigorous gas evolution (CO and CO2). If gas evolution does not occur, your oxalyl chloride has degraded.
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. The solution will become homogeneous. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude acyl chloride as a yellow/brown solid.
Coupling: Redissolve the acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, mix the bulky amine and TEA in DCM. Add the amine solution dropwise to the acyl chloride. Validation Check: A white precipitate (TEA·HCl salts) will form immediately upon addition, confirming the formation of the amide bond.
Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.
Protocol B: Curtius Rearrangement for N-(indol-3-yl)amides (Minimizing Urea Byproducts)
Adapted to overcome steric delay during isocyanate trapping[4].
Preparation: Ensure all glassware is flame-dried. Dissolve the hindered carboxylic acid and DMAP in anhydrous toluene (0.5 M) and heat to reflux (110 °C) under an argon atmosphere.
Inverse Addition: Dissolve the N-methylindole-3-carboxazide in a minimum volume of anhydrous toluene. Add this solution dropwise to the refluxing carboxylic acid mixture over 30 minutes. Validation Check: Nitrogen gas will evolve as the azide converts to the isocyanate. By keeping the isocyanate concentration low and the trapping acid concentration high, you kinetically favor amide formation over urea dimerization.
Monitoring: Reflux for an additional 2 hours. Monitor by TLC (1:1 Hexanes/EtOAc). Validation Check: The desired amide will run higher on the TLC plate than the highly polar bis-urea byproduct.
Isolation: Cool to room temperature. If any bis-urea byproduct formed, it will often precipitate out of the toluene upon cooling. Filter off the precipitate, concentrate the filtrate, and purify the desired product via flash chromatography.
References
Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Advances (2016). 4
Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry - ACS Publications (2025). 3
Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. Benchchem (2025).2
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC - NIH (2025). 5
Cobalt-Catalyzed C-2 Functionalization of N-Methylindole-1-carboxamide via Regioselective Hydroindolation of 1,6-Diyne. ResearchGate (2026). 6
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PMC - NIH (2020).1
Technical Support Center: Thermal Stability and Decomposition of Methoxy-Substituted Indoles
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with methoxy-substituted indoles (such as 5-methoxyindole, melatonin, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with methoxy-substituted indoles (such as 5-methoxyindole, melatonin, and 5-MeO-DMT). Because the electron-donating methoxy group significantly alters the electron density of the indole core, these compounds exhibit unique thermal behaviors that must be carefully managed during synthesis, formulation, and analytical characterization.
Part 1: Frequently Asked Questions (FAQs) on Thermal Degradation
Q1: Why does my methoxyindole derivative show mass loss before its reported melting point during thermal analysis?A: This phenomenon is rarely true thermal degradation. Instead, it is typically the volatilization of residual synthesis solvents or bound water. Methoxy-substituted indoles, particularly complexed forms or hydrogel-encapsulated formulations like 1, frequently trap moisture. Thermogravimetric analysis (TGA) will register this as an initial mass loss below 150 °C. To definitively separate desolvation from degradation, you must couple TGA with Differential Scanning Calorimetry (DSC). Desolvation will appear as a broad endotherm, whereas true structural pyrolysis occurs at much higher temperatures.
Q2: What are the primary mechanistic pathways and products of thermal decomposition for these compounds?A: The thermal degradation of methoxy-substituted indoles generally proceeds via a melting process followed by a rapid, one-step pyrolysis. Because the methoxy group enriches the
π
-electron system of the indole ring, the molecule is highly susceptible to specific high-temperature cleavage. During pyrolysis (typically >290 °C), the primary evolved gases are water vapor, carbon dioxide, and carbon monoxide. In highly substituted derivatives, evolved gas analysis (via TGA-FTIR) also detects the evolution of specific fragments like2.
Q3: How can I stabilize methoxyindoles for high-temperature formulation processes like hot-melt extrusion?A: Freebase methoxyindoles are vulnerable to oxidative degradation at elevated temperatures. Formulating the active pharmaceutical ingredient (API) as a stable salt—such as 3—locks the amine in a protonated state, significantly elevating the thermal threshold and pushing the onset of rapid decomposition beyond 290 °C. Alternatively, coordinating the indole to a metal center (e.g., 4) alters the degradation kinetics into a more controlled, multi-stage process.
Part 2: Quantitative Thermal Data Summary
To aid in comparative analysis and formulation planning, the following table summarizes the thermal properties of key methoxy-substituted indoles derived from standardized TGA/DSC analytical workflows.
Compound / Derivative
Matrix / Salt Form
Melting Point / Endotherm (°C)
Onset of Decomposition (
Td
, °C)
Primary Evolved Gases (Pyrolysis)
5-MeO-DMT
Hydrochloride Salt
140 – 150
> 290
CO₂, H₂O, Amines
Melatonin
Pure / Alginate Bead
~ 117
300 – 500
CO₂, CO, H₂O
5-Methoxyindole-2-carboxylic acid
Ni(II) Complex
> 200
Multi-stage (> 250)
CO₂, H₂O, Anisole derivatives
p-Chlorobenzyl-methoxyindoles
Freebase
118 – 143
~ 280
CO₂, Anisole, Chlorobenzene
Part 3: Troubleshooting Guide & Self-Validating Analytical Protocols
When investigating the thermal stability of methoxy-substituted indoles, standardizing your analytical approach is critical to prevent false degradation readings. Follow this self-validating TGA-DSC-FTIR methodology.
Protocol: High-Fidelity Thermogravimetric Analysis of Methoxyindoles
Step 1: Instrument Calibration and Baseline Validation
Action: Run a complete heating cycle (25 °C to 600 °C) using an empty alumina or platinum crucible before introducing the sample.
Causality & Validation: This step creates a subtraction baseline. TGA microbalances are highly sensitive to buoyancy effects and gas flow turbulence at high temperatures. By running a blank, the system self-validates that any subsequent mass loss recorded is strictly from the sample, not an instrument artifact.
Step 2: Sample Preparation and Desiccation
Action: Dry 5–10 mg of the methoxyindole sample under a vacuum desiccator for 24 hours prior to analysis.
Causality & Validation: Methoxyindoles readily absorb atmospheric moisture. Free water creates a massive endothermic peak around 100 °C that can mask or shift the true melting point of the compound. Pre-drying ensures the thermal profile reflects the inherent stability of the molecule, not its hygroscopicity.
Step 3: Inert Atmosphere Purging
Action: Purge the furnace with high-purity Nitrogen (
N2
) at a strict flow rate of 50 mL/min.
Causality & Validation: Heating indoles in an ambient (oxygen-rich) atmosphere triggers premature oxidative degradation, artificially lowering the apparent decomposition temperature. An inert nitrogen purge isolates the variable of heat, ensuring you are measuring pure thermal pyrolysis.
Step 4: Controlled Heating Profile
Action: Apply a heating rate of exactly 10 °C/min from 25 °C to 600 °C.
Causality & Validation: A 10 °C/min rate provides the optimal thermodynamic balance. Heating too fast causes thermal lag (where the sample core is cooler than the sensor), while heating too slowly allows slow-kinetic side reactions (like polymerization) to occur before primary cleavage.
Step 5: Orthogonal Validation via Evolved Gas Analysis (EGA)
Action: Route the TGA exhaust directly into an FTIR spectrometer via a heated transfer line (kept at 200 °C to prevent condensation).
Causality & Validation: Mass loss alone does not confirm the mechanism of degradation. By identifying the specific IR signatures of the evolved gases (e.g., the distinct C=O stretch of carbon dioxide or the aromatic C-H stretches of anisole), the system proves its own mechanistic hypothesis, differentiating between simple decarboxylation and total ring fragmentation.
Part 4: Analytical Workflow Visualization
Figure 1: Thermal degradation workflow for methoxy-substituted indoles.
References
Thermal and spectroscopic studies of 2,3,5-trisubstituted and 1,2,3,5-tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors
ResearchG
US20230382858A1 - Pharmaceutical composition comprising 5-methoxy-n,n-dimethyltryptamine
Google P
Probing the release of the chronobiotic hormone melatonin from hybrid calcium algin
Diaquabis(5-methoxyindole-2-carboxylato)bis(3-picoline)nickel(II) Complex: Synthesis, Characterization, XRD, TGA, DFT and HSA
Taylor & Francis
Technical Support Center: Crystallization of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
From the Desk of the Senior Application Scientist Welcome to the technical support center for the crystallization of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS 156571-69-6).[1][2] This guide is designed for rese...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the crystallization of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS 156571-69-6).[1][2] This guide is designed for researchers, chemists, and pharmaceutical development professionals who are looking to achieve high purity of this compound through crystallization. As a solid powder at room temperature, crystallization is the paramount technique for its purification, impacting everything from analytical accuracy to the performance of a potential active pharmaceutical ingredient (API).[3]
This document provides foundational knowledge through frequently asked questions (FAQs) and offers practical solutions to common experimental hurdles in the troubleshooting guide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the development of a robust crystallization protocol for N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide.
Q1: What are the ideal characteristics of a solvent for crystallizing this indole-2-carboxamide?
The selection of an appropriate solvent is the most critical factor for successful crystallization.[4][5] An ideal solvent should meet several criteria:
Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but have low solubility at room temperature or below. This differential is the driving force for crystallization upon cooling.[5]
Boiling Point: A moderately low boiling point (generally below 110°C) is preferable.[4] This allows for easy removal of the solvent from the final crystals and, crucially, helps prevent the compound from "oiling out"—a phenomenon where the compound separates as a liquid instead of a solid because the solution temperature is above the compound's melting point.[4]
Inertness: The solvent must not react with the compound.[6]
Impurity Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[7]
Safety and Practicality: The solvent should have low toxicity, be inexpensive, and be non-flammable, if possible.[4]
Q2: How do I perform a systematic solvent screening for this compound?
A systematic, small-scale approach is essential to identify the best solvent or solvent system efficiently.
Select a Range of Solvents: Choose 6-8 solvents that span a range of polarities. A good starting list is provided in the data table below (See Table 1).
Small-Scale Testing: Place a small, known amount of the compound (e.g., 10-20 mg) into several small test tubes.
Room Temperature Test: Add a small volume (e.g., 0.5 mL) of a single solvent to each tube at room temperature. If the compound dissolves completely, the solvent is likely too good and will result in poor recovery.[8]
Hot Solvent Test: If the compound does not dissolve at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. A good candidate solvent will dissolve the compound near its boiling point.[8]
Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. A suitable solvent will produce a good yield of crystals.[9]
Evaluate: Assess the quantity and quality of the crystals formed to select the best solvent.
Modern laboratories often use parallel crystallization systems to automate this screening process, allowing for rapid testing of numerous conditions.[10]
Q3: Can I use a mixed-solvent system? How do I choose the right pair?
Yes, a mixed-solvent system (or solvent/anti-solvent) is an excellent option when no single solvent has the ideal solubility profile.[5] This technique is particularly useful for compounds that are either too soluble or not soluble enough in common solvents.[7]
The Principle:
You need a pair of miscible solvents.[11]
The "Solvent": One in which N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is highly soluble.
The "Anti-solvent": One in which the compound is poorly soluble.[12]
How to Choose a Pair:
A common strategy is to pair a polar solvent with a non-polar one. Based on the structure of the target molecule, promising pairs include:
Methanol / Water
Ethanol / Water
Acetone / Water
Ethyl Acetate / Hexane
Dichloromethane / Hexane
The Procedure:
Dissolve the compound in the minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise at or near the boiling point until you observe persistent cloudiness (turbidity). Add a few more drops of the hot "solvent" to redissolve the precipitate and clarify the solution. Then, allow it to cool slowly.[13][14]
Q4: What is "oiling out" and why might it occur with this compound?
"Oiling out" is when a compound comes out of solution as a liquid oil rather than a crystalline solid.[4] This happens when the saturated solution is cooled to a temperature that is still above the melting point of the compound. Amorphous gums or oils rarely crystallize well upon further cooling.
This can be caused by:
High Concentration: The solution is too concentrated, causing precipitation at a high temperature.
Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for the ordered crystal lattice to form.
Impurities: Significant impurities can depress the melting point of the solid, making it more prone to oiling out.[15]
Q5: How does the molecular structure of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide influence solvent choice?
The structure provides critical clues for solvent selection, based on the principle of "like dissolves like."[16]
Indole Ring System: The core is a large, relatively non-polar aromatic system, suggesting solubility in solvents like toluene or dichloromethane.
N-H Group: The indole nitrogen can act as a hydrogen bond donor.
Methoxy Groups (-OCH₃): These ether groups add polarity and can act as hydrogen bond acceptors.
Weinreb Amide (-CON(OCH₃)CH₃): This is a polar functional group with carbonyl oxygen and ether oxygen that can act as hydrogen bond acceptors.
The molecule has both polar (amide, ethers) and non-polar (indole ring) regions. This mixed polarity suggests that solvents of intermediate polarity, such as ethyl acetate, acetone, or dichloromethane, are excellent starting points. Furthermore, the presence of hydrogen bond donors and acceptors is critical for the formation of a stable crystal lattice, and the chosen solvent can influence the final crystal habit and even the polymorphic form.[17]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during crystallization.
Problem 1: The compound won't dissolve in any single solvent, or it dissolves completely at room temperature.
Causality: The compound's solubility profile is not ideal for any single common solvent.
Solution: This is the classic scenario for using a mixed-solvent system .[5] If the compound is too soluble in everything, try less powerful solvents or start the anti-solvent addition at room temperature. If it's insoluble in most hot solvents, you may need to use a more powerful (and often higher-boiling) solvent like DMF or DMSO to dissolve it, then add an anti-solvent like water. However, high-boiling solvents can be difficult to remove completely.
Problem 2: The compound "oils out" upon cooling instead of forming crystals.
Causality: The compound is precipitating from solution at a temperature above its melting point, often due to excessively rapid cooling or high concentration.[15]
Solution 1: Re-heat and Dilute. Add more of the primary solvent to the mixture, re-heat until the oil dissolves completely to form a clear solution, and then allow it to cool much more slowly. Insulating the flask can help.[18]
Solution 2: Lower the Saturation Temperature. By using a more dilute solution, the point of saturation will be reached at a lower temperature, which may be below the compound's melting point.[18]
Problem 3: No crystals form, even after extended cooling in an ice bath.
Causality: The solution is not sufficiently supersaturated, or the nucleation process (the initial formation of crystal seeds) is inhibited.[15]
Solution 1: Induce Nucleation. Try scratching the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide a surface for nucleation.[15]
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the cold solution. This provides a template for further crystal growth.
Solution 3: Increase Concentration. The solution may be too dilute. Gently evaporate some of the solvent using a stream of air or nitrogen and then attempt to cool and crystallize again.[18]
Problem 4: The crystal yield is very low.
Causality: A low yield (e.g., <50%) can result from several factors.
Solution 1: Check the Mother Liquor. Too much solvent may have been used, leaving a significant amount of the product dissolved even when cold.[18] You can test this by evaporating a small amount of the filtrate; if a large residue remains, your compound is still in solution. Try to recover a second crop of crystals by evaporating some solvent and re-cooling.
Solution 2: Ensure Complete Cooling. Make sure the solution has spent adequate time (at least 20-30 minutes) in an ice bath to maximize precipitation.
Solution 3: Avoid Premature Filtration. Ensure crystallization is complete before filtering. Disturbing the flask can sometimes cause the fine crystals to redissolve if the solution hasn't reached thermal equilibrium.
Problem 5: The resulting crystals are discolored or appear impure.
Causality: Impurities are being trapped within the crystal lattice, often due to crystallization occurring too rapidly.[18] Colored impurities may also be present.
Solution 1: Recrystallize. The most straightforward solution is to perform the crystallization again. Dissolve the impure crystals in the minimum amount of hot solvent and cool slowly. Each successive recrystallization will improve purity, though with some loss of material.
Solution 2: Use Activated Charcoal (for colored impurities). If the hot, dissolved solution has a color, you can sometimes remove it by adding a very small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling. Caution: Charcoal can also adsorb your desired product, so use it sparingly.[15]
This protocol uses an ethyl acetate/hexane system, a common choice for compounds of intermediate polarity.
Preparation: Place the crude solid (e.g., 1.0 g) of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide into a 50 mL Erlenmeyer flask with a stir bar.
Dissolution: Add the "solvent" (ethyl acetate) in small portions (1-2 mL at a time) while heating the flask in a water bath. Continue adding just enough hot ethyl acetate until the solid completely dissolves.
Anti-Solvent Addition: While keeping the solution hot and stirring, add the "anti-solvent" (hexane) dropwise using a pipette. Continue adding until the solution becomes faintly and persistently cloudy.[14]
Clarification: Add hot ethyl acetate dropwise (typically only a few drops are needed) until the cloudiness just disappears, resulting in a clear, saturated solution.[12]
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (like a folded towel). Do not disturb the flask.
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexane) to remove any remaining soluble impurities.
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Prediction of models for ordered solvent in macromolecular structures by a classifier based upon resolution-independent projections of local feature data. (2019, August 15). International Union of Crystallography. [Link]
Recrystallization. University of California, Irvine. [Link]
A Comparative Guide to the ¹H NMR Characterization of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel synthetic compounds is paramount. Nuclear...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characteristics of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide , a compound of interest in various research domains. By comparing its spectral features with those of structurally related indole-2-carboxamide derivatives, we offer a comprehensive framework for its characterization, grounded in fundamental principles and supported by experimental data from analogous systems.
The Structural Landscape of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
The molecular architecture of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide, featuring an indole core substituted at the 2-position with a Weinreb amide and a methoxy group at the 6-position, gives rise to a distinct ¹H NMR spectrum. The electron-donating and -withdrawing properties of these substituents, coupled with the inherent aromaticity of the indole ring, dictate the chemical shifts and coupling patterns of the protons.
Figure 1. Structure of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide with proton labeling.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H1 (NH)
~11.5 - 12.5
br s
-
The indole NH proton is typically observed as a broad singlet in the downfield region, with its chemical shift being highly dependent on solvent and concentration.[3]
H3
~7.0 - 7.2
s
-
The C2-carboxamide group deshields this proton. The absence of a proton at C2 results in a singlet.
H7
~7.5 - 7.7
d
~8.5
Ortho-coupling to H5.
H5
~6.8 - 7.0
dd
~8.5, ~2.0
Ortho-coupling to H7 and meta-coupling to H4. Shielded by the C6-methoxy group.
H4
~6.9 - 7.1
d
~2.0
Meta-coupling to H5. Shielded by the C6-methoxy group.
OMe (C6)
~3.8 - 4.0
s
-
Methoxy protons typically appear as a sharp singlet in this region.
NMe
~3.4 - 3.6
s
-
N-methyl protons of the Weinreb amide.
OMe (N)
~3.7 - 3.9
s
-
N-methoxy protons of the Weinreb amide.
Comparative Analysis with Structurally Related Indole-2-Carboxamides
To provide a robust understanding of the ¹H NMR features of our target compound, a comparison with well-characterized, structurally similar molecules is indispensable. We will consider indole-2-carboxylic acid and methyl indole-2-carboxylate as foundational comparators to understand the influence of the C2-substituent, and a 5-chloro-substituted indole-2-carboxamide to illustrate the effect of a different ring substituent.
Table 2: ¹H NMR Data Comparison of Indole-2-Carboxamide Derivatives
From this comparison, several key insights emerge:
Influence of the C2-Substituent: The chemical shift of the H3 proton is sensitive to the nature of the C2-substituent. The predicted value for our target compound is in a similar range to that of indole-2-carboxylic acid and its methyl ester.
Effect of the C6-Methoxy Group: The most significant difference is observed in the chemical shifts of the protons on the benzene ring. The electron-donating methoxy group at C6 in our target molecule is predicted to cause a noticeable upfield shift (shielding) of H4, H5, and H7 compared to the unsubstituted indole-2-carboxylic acid and its methyl ester.
Contrasting Substituent Effects: In the case of 5-chloro-3-ethyl-1H-indole-2-carboxamide, the electron-withdrawing nature of the chlorine atom at C5 leads to a general deshielding of the aromatic protons.[3] This highlights the diagnostic power of ¹H NMR in determining the substitution pattern on the indole ring.
Experimental Protocol for ¹H NMR Data Acquisition
For the accurate and reproducible characterization of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide, the following experimental protocol is recommended.
Figure 2. A generalized workflow for the acquisition and analysis of ¹H NMR data.
Conclusion
The ¹H NMR characterization of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is a critical step in its synthesis and application. While direct experimental data is not yet widely published, a robust predictive and comparative analysis can be performed based on the extensive body of literature on indole derivatives. The key spectral signatures to anticipate include a downfield indole NH proton, a singlet for the H3 proton, and a characteristic pattern for the aromatic protons influenced by the C6-methoxy group. This guide provides a foundational framework for researchers to confidently identify and characterize this and other related indole-2-carboxamide compounds.
References
BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
Xu, J., Hou, J., Zhou, W., Nie, G., Pu, S., & Zhang, S. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723–728.
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results using the AM1, PM3, and HF methods.
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
Lapoint, J., et al. (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central.
Semantic Scholar. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr.
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas.
PubMed Central. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.
MDPI. (n.d.). Supplementary Materials Enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons by carbene organocatalyti.
ResearchGate. (2023, December 29). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
ResearchGate. (n.d.). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
Comparing reactivity of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide vs morpholine amides
An in-depth mechanistic and practical analysis for researchers evaluating acylating agents in the synthesis of indole-2-ketone derivatives. Executive Summary: The Acylation Dilemma in Indole Chemistry The synthesis of co...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth mechanistic and practical analysis for researchers evaluating acylating agents in the synthesis of indole-2-ketone derivatives.
Executive Summary: The Acylation Dilemma in Indole Chemistry
The synthesis of complex indole-bearing ketones is a cornerstone of modern drug discovery, given the indole ring's status as a privileged pharmacological scaffold. When functionalizing the C2 position of an indole, chemists traditionally rely on Weinreb amides—specifically derivatives like N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide —to perform controlled mono-additions of organometallic reagents without over-alkylation to the tertiary alcohol.
However, recent advancements have reignited interest in morpholine amides as highly viable, economically superior alternatives[1]. While Weinreb amides rely on rigid bidentate chelation to stabilize the tetrahedral intermediate, morpholine amides utilize a combination of steric bulk and unique electronic properties to achieve similar chemoselectivity. This guide objectively compares these two acylating systems, detailing their mechanistic causality, quantitative performance, and self-validating experimental workflows.
Mechanistic Causality: Chelation vs. Equilibrium
To understand the performance differences between N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide and its morpholine counterpart, we must examine the causality behind their tetrahedral intermediates.
The Weinreb Paradigm (Rigid Chelation):
N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide utilizes the N-methoxy oxygen and the carbonyl oxygen to form a highly stable, rigid five-membered metal chelate with the incoming organometallic cation (e.g., Li⁺ or Mg²⁺). This chelate is thermodynamically stable at low temperatures (-78 °C to 0 °C), completely halting the reaction after a single nucleophilic addition. The ketone is only liberated upon acidic workup, preventing a second nucleophilic attack[2].
The Morpholine Paradigm (Dynamic Equilibrium):
Morpholine amides lack the N-methoxy group required for strong bidentate chelation. Instead, they stabilize the tetrahedral intermediate through the steric bulk of the morpholine ring and the inductive effect of the morpholine oxygen. However, this stabilization is less absolute. When reacted with certain nucleophiles (particularly alkynyllithiums), morpholine amides enter an unexpected dynamic equilibrium between the starting materials and the tetrahedral adduct[3]. This causality explains why stoichiometric (1.1 equiv) additions to morpholine amides often leave 6–25% of unreacted starting material, necessitating the use of excess nucleophile to drive the reaction to completion[1].
Figure 1: Mechanistic divergence between Weinreb chelation and morpholine equilibrium pathways.
Quantitative Performance & Reactivity Comparison
The selection between these two amides often comes down to a balance of reagent cost, atom economy, and the preciousness of the nucleophile. Morpholine is significantly more economically accessible than N,O-dimethylhydroxylamine hydrochloride (the precursor for Weinreb amides)[4]. Furthermore, the high hydrophilicity of the morpholine ring drastically simplifies aqueous workup by ensuring the cleaved amine byproduct partitions entirely into the aqueous layer[5].
Table 1: Comparative Reactivity Profile
Parameter
N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
Indole-2-yl Morpholine Amide
Nucleophile Stoichiometry
1.05 – 1.1 equivalents (Highly efficient)
1.5 – 3.0 equivalents (Excess required)
Intermediate Stability
Absolute (Rigid Chelate)
Dynamic (Equilibrium with SM)
Aqueous Solubility of Byproduct
Low to Moderate (Often requires chromatography)
Very High (Easily removed via aqueous wash)
Amine Precursor Cost
High (~35,400 JPY / 100 g)
Low (~6,300 JPY / 100 mL)
Best Use Case
When the organometallic reagent is expensive/complex
Large-scale synthesis with cheap Grignard reagents
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific, observable milestones that allow the chemist to verify the success of each step in real-time, rather than waiting for final NMR analysis.
Protocol A: Precision Ketone Synthesis via N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
Objective: Maximize yield using a stoichiometric amount of a precious Grignard reagent.
Preparation: Dissolve 1.0 mmol of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide in 10 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C.
Nucleophile Addition: Add 1.1 mmol of the Grignard reagent (RMgBr) dropwise over 10 minutes.
Validation Checkpoint 1: A slight exotherm and a transition to a pale yellow/cloudy solution indicates the formation of the magnesium chelate complex.
Reaction Progression: Stir at 0 °C for 1 hour.
Validation Checkpoint 2: Perform TLC (3:1 Hexanes/EtOAc). The UV-active starting material spot (typically Rf ~0.4) must be completely consumed, replaced by a baseline spot representing the highly polar chelate.
Quench & Hydrolysis: Rapidly add 5 mL of cold 1M HCl.
Validation Checkpoint 3: The cloudy mixture will immediately clarify and partition into two distinct phases as the acidic environment breaks the rigid chelate and protonates the leaving amine.
Isolation: Extract with EtOAc (3 x 10 mL). The organic layer contains the pure ketone, while the N,O-dimethylhydroxylamine hydrochloride remains in the aqueous phase.
Protocol B: Scalable Ketone Synthesis via Morpholine Amide
Objective: Leverage cheap reagents and simplified workup for large-scale synthesis.
Preparation: Dissolve 1.0 mmol of the indole-2-yl morpholine amide in 10 mL of anhydrous THF under argon. Cool to -78 °C.
Nucleophile Addition: Add 2.5 mmol (excess) of the organolithium or Grignard reagent dropwise.
Causality Note: The excess is mandatory to push the dynamic equilibrium toward the tetrahedral intermediate[3].
Reaction Progression: Allow the reaction to slowly warm to 0 °C over 2 hours.
Validation Checkpoint 1: TLC monitoring is critical here. If 1.1 equiv were used, TLC would show persistent starting material. With 2.5 equiv, the starting material spot should vanish entirely.
Quench: Quench with saturated aqueous NH₄Cl (10 mL).
Isolation: Extract with EtOAc.
Validation Checkpoint 2: Unlike the Weinreb byproduct, the cleaved morpholine is highly hydrophilic. A single brine wash of the organic layer is usually sufficient to remove all traces of morpholine, often bypassing the need for silica gel chromatography[5].
Figure 2: Self-validating experimental workflow for Weinreb vs. Morpholine amide additions.
Strategic Selection Guide
When designing a synthetic route for indole-2-ketones, the choice between N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide and a morpholine amide should be dictated by the specific constraints of your project:
Choose N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide when: Your nucleophile is a complex, multi-step organometallic fragment where using a 2.5x excess is economically or synthetically prohibitive. The absolute thermodynamic sink of the Weinreb chelate guarantees maximum atom economy of the nucleophile.
Choose Morpholine Amides when: You are scaling up the reaction (e.g., >10 grams) using simple, commercially available Grignard or organolithium reagents. The massive cost reduction in the amine precursor and the elimination of chromatographic purification (due to morpholine's water solubility) will vastly streamline process chemistry[1],[5].
References
Reddit Community Discussion. (2025). Synthesis reaction using grignard. r/chemhelp. URL:[Link]
ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. URL:[Link]
Roberts, J. C., et al. (2002). An Unexpected Equilibrium Process Associated with a Standard Approach to Ynone Synthesis. The Journal of Organic Chemistry. URL:[Link]
Analytical and Synthetic Evaluation of N-Methoxy-N-Methyl Amides (Weinreb Amides): An IR Spectroscopy Comparison Guide As drug development professionals and synthetic chemists, we frequently encounter the challenge of co...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical and Synthetic Evaluation of N-Methoxy-N-Methyl Amides (Weinreb Amides): An IR Spectroscopy Comparison Guide
As drug development professionals and synthetic chemists, we frequently encounter the challenge of converting carboxylic acid derivatives into ketones without suffering from over-alkylation to tertiary alcohols. The introduction of the N-methoxy-N-methyl amide functionality—universally known as the Weinreb amide—revolutionized this transformation.
To fully leverage Weinreb amides in pharmaceutical synthesis, we must move beyond empirical recipes and understand the analytical signatures that define their reactivity. This guide objectively compares the infrared (IR) spectroscopic profile of Weinreb amides against alternative carbonyl compounds and provides a self-validating analytical workflow to monitor their unique mechanistic behavior in real-time.
The synthetic superiority of the Weinreb amide lies in the stability of its tetrahedral intermediate. When an organometallic reagent (such as a Grignard or organolithium reagent) attacks the carbonyl carbon, the resulting intermediate does not immediately collapse. Instead, the metal cation is strongly chelated by both the negatively charged oxygen and the oxygen atom of the N-methoxy group.
This stable 5-membered metallacycle prevents a second equivalent of the nucleophile from attacking. The intermediate only collapses to form the desired ketone upon aqueous acidic workup[1]. Understanding this causality is critical because it dictates what we look for analytically: the temporary disappearance of the carbonyl (C=O) stretch during the reaction, without the premature appearance of a ketone C=O stretch.
Comparative IR Spectroscopy Analysis
To accurately identify Weinreb amides and differentiate them from other functional groups during a multi-step synthesis, we must analyze their distinct vibrational frequencies. The carbonyl stretch of a Weinreb amide typically appears between 1640 cm⁻¹ and 1670 cm⁻¹ [2].
The Electronic Causality:
Why is this frequency significantly lower than that of an ester (~1740 cm⁻¹)? In Weinreb amides, the lone pair on the nitrogen atom delocalizes into the carbonyl group via resonance, decreasing the double-bond character of the C=O bond and thereby lowering its stretching frequency. While the electronegative N-methoxy group exerts an inductive electron-withdrawing effect that slightly counteracts this resonance, the resonance effect dominates, keeping the peak firmly in the amide region[3].
The table below summarizes the quantitative IR data and mechanistic behavior of Weinreb amides compared to standard alternatives.
Functional Group
C=O Stretch (cm⁻¹)
Key Fingerprint Peaks (cm⁻¹)
Over-Addition Risk
Mechanistic Behavior
Weinreb Amide
1640 – 1670
950 – 1050 (N–O stretch)
Very Low
Forms a stable 5-membered metal chelate intermediate.
Standard Amide
1630 – 1650
1200 – 1250 (C–N stretch)
Low
Poor electrophilicity; sluggish reaction with nucleophiles.
Highly electrophilic; readily undergoes further addition.
Reaction Pathway & IR Tracking
The true power of IR spectroscopy in this context is its ability to track the life cycle of the tetrahedral intermediate. The logical progression of the reaction can be mapped directly to the shifting IR peaks.
Reaction pathway of Weinreb amides tracked via IR spectroscopy peak shifts.
Self-Validating Experimental Protocol: In Situ IR Monitoring
To ensure absolute trustworthiness in your scale-up or optimization efforts, rely on a self-validating analytical protocol. By using in situ FTIR (e.g., ReactIR), you can continuously monitor the acylation process. This protocol validates itself: the success of the stable intermediate is proven by the absence of the product peak prior to the quench[1].
Step-by-Step Methodology:
System Initialization & Baseline Establishment:
Purge the reactor and the in situ IR probe with anhydrous N₂ to eliminate atmospheric moisture (which would prematurely quench the organometallic reagent).
Charge the vessel with anhydrous THF and cool to -78 °C. Collect a background solvent spectrum.
Substrate Profiling:
Introduce the Weinreb amide substrate into the reactor.
Validation Check: Record the baseline spectrum and tag the intense C=O stretching frequency (typically ~1650 cm⁻¹) and the N–O stretch (~980 cm⁻¹)[3].
Organometallic Addition & Kinetic Monitoring:
Dropwise add 1.1 to 1.5 equivalents of the organometallic reagent (e.g., Grignard reagent) while maintaining the temperature at -78 °C.
Continuously monitor the decay of the 1650 cm⁻¹ peak.
Critical Validation Check: Scan the 1710–1725 cm⁻¹ region. The absence of a peak here confirms that the tetrahedral intermediate is perfectly stable and has not collapsed into a ketone[1].
Aqueous Quench & Product Verification:
Introduce 1M HCl (or saturated NH₄Cl) to break the metal chelate.
Validation Check: Monitor the rapid, immediate emergence of the ~1715 cm⁻¹ peak (or relevant conjugated ketone frequency), confirming the controlled release of the target ketone.
By strictly linking the physical phenomena of the chelate stability to the real-time disappearance and reappearance of the carbonyl stretch, researchers can confidently optimize reaction temperatures and reagent equivalents without relying on guesswork.
A Comparative Guide to the Crystal Structure Analysis of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures, providing invaluable insights into intermolecular interactions that govern a compound's physicochemical properties.[1][2][3] This guide provides a comprehensive examination of the crystallographic analysis of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide, a compound of interest in medicinal chemistry. While a specific crystal structure for this exact molecule is not publicly available, this guide will establish a robust framework for its analysis by comparing it with structurally related indole derivatives.
The indole scaffold is a privileged structure in numerous natural products and synthetic pharmaceuticals.[4][5] The nuanced interplay of substituents on the indole ring dictates the crystal packing and, consequently, properties such as solubility and bioavailability. This guide will therefore not only outline a hypothetical, yet rigorous, experimental protocol for the analysis of the title compound but also delve into a comparative analysis of expected structural motifs based on published data for similar molecules.
The Strategic Importance of Crystallographic Analysis for Indole Derivatives
Indole derivatives are a cornerstone of modern drug discovery.[4] Their biological activity is intimately linked to their three-dimensional shape and the non-covalent interactions they can form with biological targets. Crystal structure analysis provides a high-resolution map of the molecule, revealing:
Conformational Preferences: The precise geometry of the molecule, including bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other weak interactions that dictate how molecules arrange themselves in the solid state.[5][6][7][8]
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.
This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the formulation of crystalline active pharmaceutical ingredients (APIs).
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process.[1] The following protocol represents a standard, best-practice approach for the crystallographic analysis of a small organic molecule like N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide.
Obtaining a single crystal of suitable size and quality is often the most challenging aspect of a crystallographic study.[1][3] The choice of solvent and crystallization technique is crucial and often requires empirical screening.
Detailed Protocol for Crystallization Screening:
Material Purity: Ensure the sample of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is of the highest possible purity, as impurities can inhibit crystal growth.
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). A suitable solvent is one in which the compound is sparingly soluble.[9]
Slow Evaporation:
Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
Store the vial in a vibration-free environment.[9]
Vapor Diffusion (Hanging Drop or Sitting Drop):
Hanging Drop: Place a small drop of the concentrated solution of the compound onto a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).
Sitting Drop: Place the drop of the compound's solution on a pedestal within a sealed well containing the precipitant.
The gradual diffusion of the precipitant's vapor into the drop reduces the solubility of the compound, promoting crystallization.
Cooling:
Prepare a hot, saturated solution of the compound.
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room.
Workflow for Small Molecule Crystallography
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is recorded on a detector.
Data Collection Parameters (Hypothetical):
Parameter
Value
Rationale
Instrument
Bruker D8 VENTURE or similar
Standard single-crystal X-ray diffractometer.
X-ray Source
Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Mo is common for small molecules; Cu provides better resolution for smaller unit cells.
Temperature
100 K
Cryo-cooling minimizes thermal motion of atoms, leading to higher quality data.
Detector
CMOS or CCD
Modern, sensitive detectors for accurate intensity measurements.
Data Collection Strategy
Omega and Phi scans
A combination of scans ensures complete data coverage.
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map, from which the atomic positions are deduced. This initial model is then refined to best fit the experimental data.
Comparative Structural Analysis: Predicting the Crystal Packing of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
By examining the crystal structures of analogous indole derivatives, we can anticipate the key intermolecular interactions that will define the solid-state architecture of the title compound.
The functional groups present in N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide—the indole ring, the methoxy groups, and the N-methyl carboxamide—will each play a role in the crystal packing.
Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor. In many indole-2-carboxamide structures, this N-H group forms a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule, often leading to the formation of centrosymmetric dimers or infinite chains.[7][8]
π-π Stacking: The electron-rich indole ring is prone to π-π stacking interactions. These interactions are common in indole derivatives and contribute significantly to the stability of the crystal lattice.[5][10] The presence of methoxy groups can influence the electronic nature of the ring and thus the geometry of these interactions.
Weak C-H···O and C-H···π Interactions: The numerous C-H bonds in the molecule can act as weak hydrogen bond donors, interacting with the oxygen atoms of the methoxy and carbonyl groups, or with the π-system of the indole ring.[7][11]
Potential Intermolecular Interactions
Caption: Dominant intermolecular interactions expected in indole carboxamide crystals.
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate: This compound shares the dimethoxy substitution pattern on the indole ring.[10] Its crystal structure is characterized by N-H···O hydrogen bonds that link molecules into centrosymmetric dimers. Additionally, these dimers exhibit π-π stacking interactions between the indole rings, with an interplanar separation of 3.39 Å.[10] It is highly probable that N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide will also feature both N-H···O hydrogen bonding and π-π stacking.
Ethyl 5-chloro-1H-indole-2-carboxylate: This molecule also forms inversion dimers via pairs of N-H···O hydrogen bonds.[8][12] This recurring motif in indole-2-carboxy derivatives underscores the high likelihood of its presence in the title compound.
Influence of the N-methyl and 6-methoxy Groups: The N-methyl group on the carboxamide is not expected to participate in hydrogen bonding but will influence the local steric environment. The 6-methoxy group, in addition to its electronic effects on the indole ring, provides an additional potential hydrogen bond acceptor site for weak C-H···O interactions.
Predicted Crystallographic Data (Hypothetical):
Parameter
Predicted Value/System
Basis for Prediction
Crystal System
Monoclinic or Orthorhombic
These are the most common crystal systems for indole derivatives.[5][10]
Space Group
P2₁/c or P-1
Common centrosymmetric space groups for organic molecules that form dimers.
Key Interactions
N-H···O hydrogen bonds, π-π stacking
Based on analysis of structurally similar indole derivatives.[7][8][10]
Supramolecular Motif
Centrosymmetric R²₂(10) dimer
A highly prevalent motif in indole-2-carboxamides linked by N-H···O hydrogen bonds.[8][12]
Conclusion and Future Directions
The crystallographic analysis of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is a critical step in its characterization. Based on a comprehensive review of related structures, it is anticipated that its solid-state architecture will be dominated by N-H···O hydrogen-bonded dimers, further stabilized by π-π stacking interactions. The experimental workflow detailed in this guide provides a robust pathway to obtaining a high-resolution crystal structure. The resulting structural data will be indispensable for understanding its physicochemical properties and for guiding future efforts in drug design and development. The elucidation of this structure would be a valuable addition to the Cambridge Structural Database (CSD), enriching the collective knowledge of indole chemistry.
References
Crystallographic Analysis of some Structures of Indole Derivatives. (2018). Krishi Sanskriti Publications. Available at: [Link]
Stolar, T., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]
Stolar, T., et al. (2020). Structure and Morphology of Indole Analogue Crystals. PMC. Available at: [Link]
Tan, E., et al. (2016). Crystal structures of four indole derivatives as possible cannabinoid allosteric antagonists. PMC. Available at: [Link]
Fonseca, A., et al. (2017). Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]
Tan, E., et al. (2016). Weak interactions in the crystal structures of two indole derivatives. PMC. Available at: [Link]
Tan, E., et al. (2016). Weak inter-actions in the crystal structures of two indole derivatives. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
Creative BioMart. X-ray Crystallography. Available at: [Link]
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
Pisarek, M., et al. (2020). Two orientations of indole molecules in the crystal structure. ResearchGate. Available at: [Link]
Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. Available at: [Link]
Tan, E., et al. (2016). Different N—H⋯π interactions in two indole derivatives. IUCr Journals. Available at: [Link]
Kandasamy, K., et al. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. PMC. Available at: [Link]
Comparative yield analysis of Weinreb amides vs ester intermediates
Comparative Yield Analysis of Weinreb Amides vs. Ester Intermediates in Ketone Synthesis: A Mechanistic and Practical Guide In organic synthesis and drug development, the construction of carbon-carbon bonds via the acyla...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Yield Analysis of Weinreb Amides vs. Ester Intermediates in Ketone Synthesis: A Mechanistic and Practical Guide
In organic synthesis and drug development, the construction of carbon-carbon bonds via the acylation of organometallic reagents is a foundational transformation. Historically, chemists relied on the addition of Grignard or organolithium reagents to esters or acid chlorides to yield ketones. However, as any seasoned bench chemist will attest, the direct conversion of esters to ketones is notoriously inefficient and suffers from severe over-addition, resulting in tertiary alcohols and drastically reduced yields[1].
The introduction of the Weinreb-Nahm amide (N-methoxy-N-methylamide) revolutionized this workflow. By leveraging a unique chelation-controlled mechanism, Weinreb amides provide near-quantitative yields of ketones, completely bypassing the over-addition pitfalls associated with ester intermediates[2]. This guide objectively compares the performance of these two intermediates, detailing the mechanistic causality, quantitative yield differences, and field-proven experimental protocols.
Mechanistic Causality: The Origin of Yield Discrepancies
To understand why Weinreb amides vastly outperform esters in ketone synthesis, we must examine the stability of the tetrahedral intermediates formed during nucleophilic attack.
The Ester Pitfall (Uncontrolled Collapse)
When an organometallic reagent attacks an ester, it forms an unstable tetrahedral alkoxide intermediate. Because there is no structural mechanism to stabilize this intermediate, it rapidly collapses, ejecting the alkoxide leaving group and generating a ketone in situ. Unfortunately, ketones are significantly more electrophilic than the starting esters. Consequently, the newly formed ketone immediately reacts with a second equivalent of the organometallic reagent, yielding an unwanted tertiary alcohol[3]. Even with strict stoichiometric control and cryogenic temperatures, over-addition is nearly impossible to suppress.
The Weinreb Amide Advantage (Chelation Control)
Conversely, the reaction of an organometallic reagent with a Weinreb amide generates a highly stable, five-membered cyclic tetrahedral intermediate. The metal ion (typically Mg²⁺ or Li⁺) is tightly chelated between the resulting alkoxide oxygen and the oxygen atom of the N-methoxy group[1]. This chelation acts as a thermodynamic lock. The intermediate remains completely stable in solution and refuses to collapse into a ketone as long as the reaction is kept cold and basic[4]. It is only during the deliberate addition of an aqueous acidic quench that the chelate is protonated and collapses, releasing the target ketone and N,O-dimethylhydroxylamine. Because the organometallic reagent is destroyed by the acid before the ketone is ever formed, over-addition is structurally impossible[2].
Mechanistic divergence between ester and Weinreb amide pathways during organometallic addition.
Quantitative Yield Comparison
The mechanistic differences translate directly to the benchtop. The table below synthesizes typical yield profiles when targeting ketones from both intermediates.
Substrate Intermediate
Organometallic Reagent
Target Product
Typical Yield
Major Byproduct
Aliphatic Ester
Grignard (RMgBr)
Ketone
10 - 30%
Tertiary Alcohol (>60%)
Aliphatic Weinreb Amide
Grignard (RMgBr)
Ketone
85 - 95%
None (Trace unreacted)
Aromatic Ester
Organolithium (RLi)
Ketone
< 20%
Tertiary Alcohol
Aromatic Weinreb Amide
Organolithium (RLi)
Ketone
90 - 98%
None
Data reflects standard benchtop conditions without highly specialized steric hindrance or microfluidic control.
Self-Validating Experimental Protocols
To achieve the high yields associated with Weinreb amides, the experimental design must be precise. Below are field-proven, step-by-step methodologies designed as self-validating systems.
Protocol 1: Synthesis of Weinreb Amide from Carboxylic Acid
Objective: Convert a carboxylic acid to a Weinreb amide using standard peptide coupling conditions.
Causality Insight: N,O-dimethylhydroxylamine is utilized as a hydrochloride salt for shelf stability. A tertiary amine base is required to liberate the nucleophilic free amine in situ.
Initialization: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Why 3.0 equiv? One equivalent deprotonates the acid, the second neutralizes the amine hydrochloride salt, and the third ensures the reaction medium remains sufficiently basic to drive the coupling.
Reagent Introduction: Cool the mixture to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), followed by EDCI (1.2 equiv) and HOBt (1.2 equiv).
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc). The Weinreb amide typically presents as a distinct, UV-active spot with a lower Rf than the starting acid. Staining with KMnO4 will confirm the presence of the product.
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and base), saturated aqueous NaHCO3 (to remove unreacted acid and HOBt), and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Protocol 2: Ketone Synthesis via Organometallic Addition
Objective: Convert the Weinreb amide to a ketone using a Grignard reagent.
Causality Insight: Temperature control is paramount. If the reaction overheats, the thermal energy will overcome the chelation energy, causing the intermediate to collapse prematurely and triggering over-addition.
Initialization: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF under argon. Cool strictly to 0 °C using an ice bath (or -78 °C if using highly reactive organolithium reagents).
Organometallic Addition: Add the Grignard reagent (1.2 to 1.5 equiv) dropwise over 15 minutes. Why dropwise? Rapid addition causes localized exotherms that can destabilize the chelate.
Propagation: Stir the mixture at 0 °C for 1 to 2 hours.
Self-Validation (Aliquot Quench): Withdraw a 0.1 mL aliquot, quench it in 1 mL of 1M HCl, and extract with EtOAc. Analyze the organic layer via TLC. Complete disappearance of the Weinreb amide confirms that the stable tetrahedral intermediate has fully formed.
Controlled Collapse (Workup): While maintaining the reaction at 0 °C, slowly add 1M HCl or saturated aqueous NH4Cl directly into the flask. Causality: The acid simultaneously destroys any excess Grignard reagent and protonates the tetrahedral intermediate, forcing its collapse into the target ketone.
Isolation: Extract the aqueous layer with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography to isolate the ketone in >90% yield.
References
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. URL:[Link]
A Researcher's Guide to the Spectroscopic Differences Between N-Methoxy and N-Methyl Indole Amides
In the landscape of medicinal chemistry and drug development, indole-based scaffolds are privileged structures due to their vast biological activities. The functionalization of the indole nitrogen at the N1 position sign...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and drug development, indole-based scaffolds are privileged structures due to their vast biological activities. The functionalization of the indole nitrogen at the N1 position significantly modulates the molecule's steric and electronic properties, thereby influencing its pharmacological profile. Among the various N-substituents, N-methyl and N-methoxy groups are of particular interest. While structurally similar, the replacement of a methylene group with an oxygen atom introduces profound electronic changes that are readily distinguishable by modern spectroscopic techniques.
This guide provides an in-depth comparison of N-methoxy and N-methyl indole amides, focusing on the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in a research and development setting.
The Core Structural & Electronic Distinction
The fundamental difference lies in the atom bonded to the indole nitrogen: a carbon in N-methyl derivatives and an oxygen in N-methoxy derivatives. This seemingly minor change from an N-C to an N-O bond introduces a potent inductive electron-withdrawing effect (-I) from the highly electronegative oxygen atom in the N-methoxy amides. This effect alters the electron density throughout the indole ring system and the appended amide functionality, leading to distinct and predictable spectroscopic characteristics.
Caption: Core structural difference between N-methyl and N-methoxy indole amides.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating these two classes of compounds. The chemical shifts (δ) of both the N-substituent and the indole ring protons and carbons are highly sensitive to the electronic effects imparted by the methyl versus the methoxy group.
Key ¹H NMR Differences:
N-Substituent Signal: The most immediate difference is the chemical shift of the substituent's protons. The N-CH₃ protons of N-methyl indoles typically resonate as a sharp singlet in the δ 3.7-3.9 ppm region. In contrast, the N-OCH₃ protons of N-methoxy indoles are deshielded by the adjacent oxygen and appear further downfield, typically as a sharp singlet around δ 4.1-4.3 ppm .
Indole Ring Protons: The strong inductive effect of the N-methoxy group withdraws electron density from the indole ring, leading to a general downfield shift of the aromatic protons compared to the N-methyl analogue. The effect is most pronounced on the protons closest to the nitrogen, particularly the H-7 proton.
Key ¹³C NMR Differences:
N-Substituent Signal: Similar to the proton NMR, the carbon signals for the substituents are distinct. The N-C H₃ carbon appears around δ 32-35 ppm , while the N-OC H₃ carbon is significantly downfield, appearing in the δ 60-63 ppm range due to the direct attachment to oxygen.
Indole Ring Carbons: The carbons of the indole ring in N-methoxy derivatives are generally deshielded (shifted downfield) relative to their N-methyl counterparts.
Position
Typical ¹H Chemical Shift (δ ppm)
Typical ¹³C Chemical Shift (δ ppm)
N-Methyl Indole Amide
N-Methoxy Indole Amide
N-Substituent
~3.8 (s, 3H)
~4.2 (s, 3H)
C2-H
~7.2-7.4
~7.3-7.5
C4-H
~7.5-7.7
~7.6-7.8
C7-H
~7.6-7.8
~7.8-8.0
Amide C=O
N/A
N/A
Note: These are approximate ranges and can vary based on the specific substitution pattern on the indole ring and the nature of the amide group. The data is compiled based on general principles of NMR spectroscopy.[1][2]
Infrared (IR) Spectroscopy: A Tale of Two Carbonyls
IR spectroscopy provides valuable information about the vibrational frequencies of functional groups. For N-substituted indole amides, the most diagnostic peak is the amide carbonyl (C=O) stretch.
The position of the amide I band (primarily C=O stretch) is sensitive to the electronic environment.[3] The electron-donating nature of the N-methyl group can increase the electron density on the amide nitrogen, which through resonance can slightly decrease the double bond character of the C=O group. Conversely, the strong electron-withdrawing N-methoxy group reduces the electron-donating ability of the indole nitrogen towards the amide carbonyl.
N-Methyl Indole Amides: The amide C=O stretch typically appears in the range of 1630-1660 cm⁻¹ .[4][5]
N-Methoxy Indole Amides: Due to the reduced resonance contribution from the indole nitrogen, the C=O bond has slightly more double-bond character. This results in a shift to a higher wavenumber, typically in the range of 1650-1680 cm⁻¹ .[6] This subtle but consistent shift can be a key differentiator.
Compound Type
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Rationale
N-Methyl Indole Amide
Amide C=O Stretch
1630 - 1660
Increased resonance donation from N-methyl indole weakens C=O bond.[7]
N-Methoxy Indole Amide
Amide C=O Stretch
1650 - 1680
Inductive withdrawal by N-methoxy group reduces resonance, strengthens C=O bond.
UV-Visible (UV-Vis) Spectroscopy: Perturbations of the Chromophore
The indole ring is an excellent chromophore, typically exhibiting two main absorption bands, ¹La and ¹Lb.[8] The position and intensity of these bands are sensitive to substitution on the ring.[9][10]
The N-methyl group acts as a weak electron-donating group, which can cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted indole.
The N-methoxy group, with its strong -I effect, can lead to a more significant perturbation of the π-electron system. While a detailed prediction is complex, one can generally expect a shift in the λmax values and a change in the molar absorptivity (ε) for the N-methoxy derivative when compared directly to its N-methyl counterpart under identical solvent conditions. Researchers should expect subtle but measurable differences in their UV-Vis spectra.[11]
Mass Spectrometry (MS): Unveiling Distinct Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While both N-methyl and N-methoxy indole amides will show a clear molecular ion peak (M⁺ or [M+H]⁺), their fragmentation pathways, particularly under electron impact (EI) or collision-induced dissociation (CID), can be different.
The key point of cleavage is the relatively weak N-O bond in the N-methoxy derivative.
N-Methyl Indole Amides: Fragmentation often involves the loss of groups from the amide side chain or cleavage within the indole ring itself. A common fragmentation for methylindoles can be the loss of a hydrogen radical to form an [M-1]⁺ ion.[12]
N-Methoxy Indole Amides: A characteristic and often prominent fragmentation pathway is the cleavage of the N-O bond. This can result in the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) through rearrangement. The observation of a significant [M-31]⁺ or [M-30]⁺ fragment is a strong indicator of an N-methoxy indole structure.
Experimental Protocols
To reliably differentiate these compounds, standardized synthesis and analysis are key. The following protocols provide a general framework.
Protocol 1: Synthesis of a Model N-Methyl Indole-3-Carboxamide
This procedure details the N-methylation of indole-3-carboxylic acid followed by amide coupling.
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory hurdles, but as an integrated system of chemical logic. N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 1630937-31-3)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory hurdles, but as an integrated system of chemical logic. N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 1630937-31-3) is a highly specialized Weinreb amide. In drug development, it is primarily utilized as a synthetic intermediate to generate precise ketone or aldehyde derivatives—most notably in the synthesis of imidazo-pyridine compounds for PAD4 inhibitor research targeting rheumatoid arthritis[1].
Because Weinreb amides are almost exclusively reacted with highly reactive organometallics (e.g., Grignard reagents) or complex hydrides (e.g., Lithium Aluminum Hydride, LAH), you will rarely dispose of this compound in its pure form . Proper disposal requires managing the highly reactive, post-reaction mixtures it leaves behind.
The following guide details the operational logic, step-by-step neutralization, and waste segregation protocols required to handle this compound and its associated reaction streams safely.
Mechanistic Context & Operational Workflow
To understand the disposal, we must understand the operation. When N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is subjected to LAH reduction, the methoxy group on the amide nitrogen chelates the aluminum, forming a highly stable, five-membered tetrahedral intermediate. This chelation prevents over-reduction to the alcohol.
The hazard arises during the quench phase: releasing the desired aldehyde product requires destroying the stable aluminum complex and neutralizing the excess LAH.
Fig 1. Mechanistic workflow and waste stream generation for Weinreb amide reduction.
The Fieser Quench: A Self-Validating Disposal Protocol
The most critical safety vulnerability when working with this Weinreb amide is the post-reaction quench.
The Causality of the Quench: Why not simply neutralize the reaction waste with water? Direct addition of excess water to an LAH/Weinreb amide mixture generates amorphous aluminum hydroxide (
Al(OH)3
), a notorious colloidal gel. This gel traps unreacted amide, clogs filter paper instantly, and creates a highly hazardous, unfilterable waste stream that cannot be legally or safely segregated[2].
To solve this, we employ the Fieser Workup , a stoichiometric quenching methodology[2]. By introducing precise ratios of water and sodium hydroxide, the amorphous gel is forced to crystallize into granular sodium aluminate (
NaAlO2
), enabling safe filtration and waste segregation.
Step-by-Step Methodology: Fieser Workup for Amide Reaction Waste
Formula based on
x
grams of LAH originally used in the reaction.
Thermal Stabilization: Dilute the reaction mixture with an equal volume of anhydrous THF or Diethyl Ether. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Initial Hydride Quench: Slowly, dropwise, add x
mL of DI water .
Mechanistic note: This destroys the bulk of the unreacted LAH, evolving
H2
gas. Vigorous stirring is mandatory to prevent localized exotherms.
Matrix Crystallization: Add x
mL of 15% aqueous NaOH dropwise.
Mechanistic note: The hydroxide ions convert the sticky aluminum intermediates into a structured aluminate matrix.
Final Hydrolysis: Add 3x
mL of DI water . Warm the flask to room temperature and stir vigorously for 15 minutes.
Aggregation: Add a generous scoop of anhydrous Magnesium Sulfate (
MgSO4
). Stir for an additional 15 minutes.
Filtration & Segregation: Vacuum filter the mixture through a pad of Celite.
System Validation: This protocol is inherently self-validating. The successful transition of the waste mixture from a bubbling, grey slurry to a stark white, free-flowing granular suspension confirms the complete destruction of the hydride species. If the mixture remains grey or highly viscous, unreacted hydride remains, dictating that further stirring is required before disposal.
Waste Segregation and Final Disposal
Once the reaction is safely quenched, or if you possess expired, unreacted N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide, strict segregation rules apply. As a substituted heterocyclic amide, this compound presents potential aquatic toxicity and must never be drain-disposed[3].
Fig 2. Decision matrix for safe segregation and disposal of Weinreb amide waste.
Quantitative Waste Segregation Data
Summarize your waste streams according to the table below to ensure compliance with Environmental Health & Safety (EHS) mandates.
Imidazo-pyridine compounds as PAD inhibitors. (US Patent 11426412B2). Details the synthetic application of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide in drug discovery.
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety (2024). Provides the authoritative, peer-reviewed standard for the Fieser Workup and hydride waste neutralization.[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / National Academies Press. The definitive regulatory framework for the segregation and incineration of complex amides and laboratory waste.[Link]
Personal protective equipment for handling N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checkbox, but as an integral component of intelligent experimental design. When handling N,6-dimethoxy-N-methyl-1H-indole-2-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checkbox, but as an integral component of intelligent experimental design. When handling N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS: 1630937-31-3)[1], we are working with a highly specialized Weinreb amide.
This compound serves as a critical synthetic intermediate. It is heavily utilized in the development of 2[2] and3[3]. While the indole-2-carboxamide scaffold itself generally exhibits low acute in vivo toxicity[3][4], its synthetic utility relies entirely on its reactivity with highly potent, often pyrophoric organometallic reagents (such as Grignards or Lithium Aluminum Hydride) to form ketones or aldehydes[2].
Therefore, your Personal Protective Equipment (PPE) and handling protocols must account not just for the amide itself, but for the highly reactive chemical ecosystem required to utilize it.
Chemical Profile & Quantitative Hazard Assessment
Before donning PPE, we must understand the physical and chemical parameters of the substrate.
Property
Value
Operational Implication
IUPAC Name
N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
Contains a Weinreb amide moiety; coordinates with metals.
Requires contact barriers and adequate ventilation.
Causality-Driven PPE Matrix
Safety protocols fail when scientists do not understand the why behind the what. Every piece of equipment below represents a self-validating system designed to mitigate specific mechanistic risks associated with Weinreb amide chemistry[6].
Equipment Category
Specification
Causality / Scientific Rationale
Eye/Face Protection
Chemical splash goggles (EN 166 / ANSI Z87.1) + Full face shield.
Standard safety glasses are insufficient. The subsequent addition of LAH or Grignard reagents creates a high risk of violent solvent bumping or splashing during the aqueous quench phase[6].
Skin/Hand Protection
Dual-layer Nitrile gloves (EN 374 compliant, minimum 0.11 mm thickness).
Nitrile provides a broad-spectrum barrier against the amide powder. Crucial: If using THF or DCM as a solvent for the reaction, nitrile degrades quickly. Change gloves immediately upon solvent contact[6].
Because Weinreb ketone synthesis utilizes highly flammable solvents (THF) and potentially pyrophoric reagents (LAH), a standard cotton/poly blend lab coat presents a severe melt/burn hazard[6].
Respiratory
N95/P100 particulate respirator (if handled outside a hood).
Prevents inhalation of the finely milled solid amide powder, mitigating STOT SE 3 (respiratory tract irritation) risks[6].
Operational Workflow: Weinreb Ketone Synthesis
The defining feature of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is its ability to form a stable, 5-membered cyclic chelate intermediate with metal cations (Li+ or Mg2+) during nucleophilic addition. This chelate prevents over-addition (which would yield an unwanted alcohol) and only collapses to the desired carbonyl upon aqueous quenching.
Here is the step-by-step methodology for executing this transformation safely:
Step 1: Environmental Inertion
Action: Purge a dry, round-bottom flask with Argon or N2 gas within a certified fume hood.
Causality: Organometallic reagents react violently with atmospheric moisture. The Weinreb amide must be completely dry to prevent the premature destruction of the nucleophile.
Step 2: Substrate Dissolution
Action: Dissolve the N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide in anhydrous Tetrahydrofuran (THF)[2].
Causality: THF acts as a coordinating solvent, stabilizing the organometallic reagents and facilitating the formation of the crucial 5-membered chelate intermediate.
Step 3: Cryogenic Control & Reagent Addition
Action: Submerge the reaction vessel in an ice-water bath (0°C). Add Lithium Aluminum Hydride (LAH) or the Grignard reagent dropwise via a pressure-equalizing dropping funnel[2].
Causality: The nucleophilic attack on the Weinreb amide is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses unwanted side reactions.
Action: Once the reaction is complete (typically 1-2 hours at room temperature), cool the flask back to 0°C. Quench slowly using saturated aqueous Ammonium Chloride (NH4Cl) or the Fieser method (for LAH).
Causality: This step breaks the stable metal chelate, releasing the final ketone/aldehyde product. It also safely hydrolyzes unreacted organometallics. Rapid addition will cause violent hydrogen gas evolution and solvent boiling.
Workflow Visualization
Below is the logical workflow for handling and reacting this compound, mapping the physical steps to their respective safety states.
Workflow for the safe handling and reaction of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide.
Spill Management & Disposal Plan
Trust in a laboratory is built on how we handle failures. If a containment breach occurs, execute the following protocols:
Scenario A: Solid Spill (Unreacted Amide)
Isolate: Restrict access to the spill area.
Suppress Dust: Do not dry-sweep. Lightly dampen the powder with a low-volatility solvent (e.g., isopropanol) to prevent aerosolization[6].
Collect: Use non-sparking tools to scoop the dampened material into a compatible, sealable hazardous waste container.
Evacuate & Eliminate: Immediately turn off all ignition sources. Evacuate personnel.
Smother:DO NOT USE WATER. Cover the spill entirely with dry sand, dry chemical extinguisher powder (e.g., Ansul MET-L-X), or a specialized organometallic spill absorbent.
Neutralize: Allow the ambient moisture in the air to slowly and safely quench the organometallics over several hours before attempting physical cleanup.
Waste Segregation:
Never mix the aqueous quench waste with the organic extraction waste.
Aqueous Waste: Contains lithium/magnesium salts. Route to heavy metal/aqueous waste streams.
Organic Waste: Contains THF, unreacted indole derivatives, and extraction solvents. Route to halogenated/non-halogenated organic waste streams depending on the extraction solvent used (e.g., DCM vs. Ethyl Acetate).
References
Title: US11426412B2 - Imidazo-pyridine compounds as PAD inhibitors
Source: Google Patents
URL
Title : Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection
Source : Antimicrobial Agents and Chemotherapy (NIH)
URL :[Link]
Title : Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity
Source : Journal of Medicinal Chemistry (ACS)
URL :[Link]